molecular formula C22H25NO8 B8101598 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Cat. No.: B8101598
M. Wt: 431.4 g/mol
InChI Key: SLYDIPAXCVVRNY-FGTQFNLASA-N
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Description

Unii-H73C5W8fne is a natural product found in Pseudeurotium with data available.

Properties

IUPAC Name

(8S,9R)-8-benzoyl-2-[(E,1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21?,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDIPAXCVVRNY-FGTQFNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/[C@@H]([C@@H](C1=C(C(=O)C2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58523-30-1
Record name Pseurotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a methylated derivative of the bioactive fungal metabolite pseurotin (B1257602) A, has garnered interest within the scientific community. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic machinery, the genetic framework of the pso gene cluster, and the key experimental methodologies used to elucidate this complex process. Quantitative data from relevant studies are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core structure.[1][2] Among them, this compound is a naturally occurring derivative isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp.[3][4] Its biosynthesis is intricately linked to that of its precursor, pseurotin A, a well-studied metabolite known for its diverse biological activities. The formation of this compound represents a late-stage modification in the pseurotin biosynthetic pathway, involving a specific O-methylation step.[1][3] This guide delves into the molecular intricacies of this pathway, offering a valuable resource for researchers aiming to explore and manipulate the production of this intriguing natural product.

The Biosynthetic Pathway of Pseurotin A: The Precursor to this compound

The biosynthesis of pseurotin A is orchestrated by a biosynthetic gene cluster (BGC), termed the pso cluster, which encodes a suite of enzymes responsible for the assembly and modification of the molecule.[1][2] The core scaffold is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA.[2][3] Subsequent tailoring enzymes, including oxidases and methyltransferases, modify this core to generate pseurotin A.[3]

The key steps in the pseurotin A biosynthetic pathway are:

  • Core scaffold formation: The hybrid enzyme PsoA catalyzes the condensation of polyketide and amino acid precursors to form the initial linear intermediate.

  • Cyclization: A series of enzymatic reactions, likely involving a hydrolase (PsoB), facilitates the formation of the characteristic 1-oxa-7-azaspiro[5][5]non-2-ene-4,6-dione core.[1][6]

  • Oxidative modifications: A cytochrome P450 monooxygenase, PsoD, is responsible for multiple oxidation steps.[6]

  • Methylation at C-8: The O-methyltransferase PsoC specifically methylates the hydroxyl group at the C-8 position.[1]

  • Epoxidation and Diol Formation: The bifunctional enzyme PsoF, possessing both C-methyltransferase and FAD-dependent monooxygenase domains, catalyzes the epoxidation of a diene intermediate. This epoxide is then hydrolyzed to form the diol of pseurotin A.[2]

The Final Step: Biosynthesis of this compound

The conversion of pseurotin A to this compound is proposed to be the final step in the biosynthetic pathway.[3] This reaction involves the O-methylation of the hydroxyl group at the C-11 position of pseurotin A.[3]

  • Enzyme: A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

While the pso gene cluster contains the O-methyltransferase PsoC, it has been shown to be specific for the C-8 hydroxyl group.[1] The enzyme responsible for the C-11 methylation has not yet been definitively identified and may be a promiscuous methyltransferase from a different biosynthetic pathway or an uncharacterized enzyme within the producing organism.[1]

Biosynthesis_of_11_O_Methylpseurotin_A Precursors Polyketide & Amino Acid Precursors PsoA_intermediate Linear Intermediate Precursors->PsoA_intermediate PsoA Pseurotin_Core Pseurotin Core PsoA_intermediate->Pseurotin_Core Tailoring Enzymes Pseurotin_A Pseurotin A Pseurotin_Core->Pseurotin_A Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A OMT SAH SAH Methylpseurotin_A->SAH SAM SAM SAM->Methylpseurotin_A PsoA PsoA (PKS-NRPS) Tailoring_Enzymes PsoB, PsoD, PsoC, PsoF (Tailoring Enzymes) OMT Unknown O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the production of this compound is limited in the literature. However, studies on pseurotin A biosynthesis provide some insights into the yields of related compounds.

CompoundProducing OrganismCulture ConditionsYieldReference
Pseurotin AAspergillus fumigatusCzapek-Dox media with varying zinc concentrationsProduction increases with higher zinc concentrations[7]
Pseurotin APenicillium janczewskiiLiquid yeast extract-malt extract-glucose brothNot specified[8]
This compoundAspergillus fumigatus (marine-derived)Not specifiedCo-isolated with pseurotin A[3]
This compoundSporothrix sp.Not specifiedIsolated as a fungal metabolite[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Knockout in Aspergillus fumigatus

This protocol is based on the high-throughput gene knockout method using fusion PCR.

Objective: To create a null mutant of a target gene in the pso cluster to investigate its function.

Materials:

  • A. fumigatus genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • dNTPs

  • Primers (P1, P2, P3, P4 for flanking regions; P5, P6 for selection marker)

  • Selection marker cassette (e.g., hph for hygromycin resistance)

  • Protoplasting solution (e.g., Glucanex)

  • Transformation buffer (e.g., PEG-CaCl2)

  • Regeneration medium (e.g., minimal medium with sorbitol)

  • Selective medium (e.g., minimal medium with hygromycin)

Procedure:

  • Generation of Gene Replacement Cassette via Fusion PCR:

    • Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from A. fumigatus genomic DNA using primer pairs P1/P2 and P3/P4, respectively.

    • Amplify the selection marker cassette using primers P5/P6. The 5' ends of P2 and P3 should have tails homologous to the ends of the selection marker cassette, and the 5' ends of P5 and P6 should have tails homologous to the flanking regions.

    • Fuse the three PCR products (5' flank, selection marker, 3' flank) in a second round of PCR using nested primers that bind to the outer ends of the flanking regions.

    • Purify the final fusion PCR product.

  • Protoplast Preparation:

    • Grow A. fumigatus mycelia in liquid medium.

    • Harvest and wash the mycelia.

    • Treat the mycelia with a protoplasting enzyme solution to digest the cell walls.

    • Filter the protoplasts to remove mycelial debris and wash them with an osmotic stabilizer (e.g., sorbitol).

  • Transformation:

    • Mix the purified gene replacement cassette with the prepared protoplasts.

    • Add the transformation buffer (PEG-CaCl2) and incubate on ice.

    • Plate the transformation mixture onto regeneration medium and incubate.

  • Selection and Verification of Transformants:

    • Overlay the plates with a selective medium containing the appropriate antibiotic (e.g., hygromycin).

    • Isolate resistant colonies and transfer them to fresh selective medium.

    • Verify the gene replacement event in the transformants by diagnostic PCR and Southern blot analysis.

Heterologous Expression of the pso Gene Cluster

Objective: To express the pso gene cluster in a heterologous host to study the biosynthesis of pseurotins.

Materials:

  • Vector for heterologous expression (e.g., an AMA1-based plasmid for Aspergillus nidulans)

  • pso gene cluster DNA

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly Master Mix

  • Competent E. coli cells for plasmid propagation

  • Protoplasts of the heterologous host (e.g., Aspergillus nidulans)

  • Transformation and selection reagents as described in Protocol 5.1.

Procedure:

  • Cloning the pso Gene Cluster:

    • Isolate the entire pso gene cluster from the genomic DNA of the producing organism.

    • Clone the gene cluster into a suitable expression vector under the control of an inducible or constitutive promoter.

  • Transformation of the Heterologous Host:

    • Transform the expression vector containing the pso gene cluster into the protoplasts of the heterologous host.

    • Select for transformants on an appropriate selective medium.

  • Analysis of Metabolite Production:

    • Cultivate the transformants under conditions that induce the expression of the cloned genes.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC, LC-MS, and NMR to identify the produced pseurotin derivatives.

In Vitro Assay for O-Methyltransferase Activity

Objective: To determine the activity and substrate specificity of a putative O-methyltransferase for the C-11 hydroxyl group of pseurotin A.

Materials:

  • Purified recombinant O-methyltransferase enzyme

  • Pseurotin A (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., formic acid)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Enzyme Expression and Purification:

    • Clone the gene encoding the putative O-methyltransferase into an expression vector (e.g., pET vector for E. coli).

    • Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the purified enzyme, pseurotin A, and SAM in the reaction buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Include control reactions without the enzyme or without SAM.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding a quenching solution.

    • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.

    • Compare the retention time and mass spectrum of the product with an authentic standard if available.

Experimental_Workflow start Start: Identify Putative Biosynthetic Genes gene_knockout Gene Knockout Studies in Native Producer start->gene_knockout heterologous_expression Heterologous Expression of Gene Cluster start->heterologous_expression enzyme_expression Heterologous Expression and Purification of Enzymes start->enzyme_expression metabolite_analysis1 Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis1 metabolite_analysis2 Metabolite Analysis (HPLC, LC-MS) heterologous_expression->metabolite_analysis2 pathway_elucidation Elucidation of Biosynthetic Pathway metabolite_analysis1->pathway_elucidation metabolite_analysis2->pathway_elucidation in_vitro_assay In Vitro Enzymatic Assays enzyme_expression->in_vitro_assay structure_elucidation Structure Elucidation of Intermediates/Products (NMR) in_vitro_assay->structure_elucidation structure_elucidation->pathway_elucidation

Caption: General experimental workflow for elucidating a biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by fungal secondary metabolism. While the pathway to its precursor, pseurotin A, is largely understood, the identity of the specific O-methyltransferase responsible for the final methylation step remains an open question. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work focusing on the characterization of novel methyltransferases from pseurotin-producing fungi will be crucial for the complete elucidation of the this compound biosynthesis and for enabling the engineered production of this and other novel pseurotin analogs.

References

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a distinctive spirocyclic γ-lactam core. First isolated from a marine-derived strain of Aspergillus fumigatus, this compound has attracted scientific interest due to its selective biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic data, isolation protocols, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a hetero-spirocyclic γ-lactam with the molecular formula C₂₃H₂₇NO₈ and a molecular weight of 445.46 g/mol .[1] The molecule possesses a complex stereochemical architecture, which has been elucidated through extensive spectroscopic analysis. The definitive stereochemistry is described by its IUPAC name: (5S,8S,9R)-8-Benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione.

The core of the molecule is a 1-oxa-7-azaspiro[4.4]nonane ring system. Key structural features include a benzoyl group, a methoxy (B1213986) group at the C8 position, and a hydroxyl group at the C9 position. A substituted hexenyl side chain is attached at the C2 position, which itself contains stereocenters and a Z-configured double bond. The "11-O-Methyl" designation in its common name refers to the methylation of the hydroxyl group at position 11 of the hexenyl side chain, distinguishing it from its parent compound, pseurotin A.

Caption: 2D Chemical Structure of this compound.

Quantitative Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2108.2-
3174.5-
4195.2-
588.1-
6170.1-
8102.1-
978.94.85 (s)
1075.14.50 (d, 8.5)
1182.13.55 (dq, 8.5, 6.5)
12126.15.60 (dd, 15.5, 6.5)
13134.25.85 (dq, 15.5, 6.5)
1420.82.10 (m)
1514.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
8-OCH₃57.93.30 (s)
11-OCH₃57.93.30 (s)
Benzoyl-C=O195.2-
Benzoyl-C1''135.9-
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts may vary slightly depending on the solvent and instrument used.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₂₇NO₈
Molecular Weight445.46 g/mol
AppearanceWhite Solid
CAS Number956904-34-0

Experimental Protocols

The discovery and characterization of this compound involved bioassay-guided fractionation of the extract from a marine-derived fungus.

Isolation of this compound

A generalized protocol for the isolation of this compound from Aspergillus fumigatus is as follows:

  • Fermentation: The producing fungal strain, Aspergillus fumigatus, is cultured in a suitable liquid medium, such as potato dextrose broth, supplemented with sea salt to mimic its marine environment. The culture is incubated for a period of 14-21 days to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelia and the culture broth are separated by filtration. Both the mycelia and the broth are then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves initial separation by vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a solvent gradient of increasing polarity (e.g., hexanes/EtOAc).

  • Purification: The bioactive fractions are further purified by repeated column chromatography, often followed by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a water/acetonitrile or water/methanol gradient) to yield pure this compound.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Fermentation Aspergillus fumigatus Culture Extraction Solvent Extraction (EtOAc) Fermentation->Extraction Separation of Mycelia and Broth VLC Vacuum Liquid Chromatography Extraction->VLC Crude Extract HPLC Reversed-Phase HPLC VLC->HPLC Bioactive Fractions Final_Product Pure this compound HPLC->Final_Product

Caption: Experimental Workflow for the Isolation of this compound.

Biological Activity Assays

The discovery of this compound was guided by its selective activity against a mutant strain of Saccharomyces cerevisiae.

  • Yeast Strains: A wild-type strain of S. cerevisiae and a mutant strain with a deletion in the HOF1 gene (hof1Δ) are used.

  • Assay Plates: Agar (B569324) plates are seeded with a lawn of either the wild-type or the hof1Δ yeast strain.

  • Sample Application: Test compounds or fractions are spotted onto small filter paper discs, which are then placed on the seeded agar plates.

  • Incubation: The plates are incubated at 30 °C for 24-48 hours.

  • Analysis: The plates are examined for zones of growth inhibition (halos) around the filter paper discs. Compounds that show a significantly larger halo on the hof1Δ plate compared to the wild-type plate are considered selective inhibitors. This compound was identified as selectively inhibiting the growth of the hof1Δ strain.

This compound was evaluated for its potential antiseizure activity using a larval zebrafish model.

  • Animal Model: Larval zebrafish (Danio rerio) are used due to their rapid development and genetic tractability.

  • Seizure Induction: Seizures are induced in the larvae using the chemoconvulsant pentylenetetrazole (PTZ).

  • Compound Treatment: The zebrafish larvae are pre-incubated with the test compound (this compound) at various concentrations.

  • Behavioral Analysis: Following PTZ exposure, the locomotor activity of the larvae is monitored. A reduction in the hyperactive swimming behavior induced by PTZ indicates potential antiseizure activity.

  • Results: In this assay, this compound was found to be inactive at the tested concentrations.

Signaling Pathways and Mechanism of Action

The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain by this compound suggests a specific mode of action related to cell cycle regulation. The Hof1 protein is involved in cytokinesis and the regulation of the mitotic exit network. The synthetic lethality observed with the hof1Δ strain implies that this compound likely targets a pathway that becomes essential for viability in the absence of Hof1. However, the precise molecular target of this compound has not yet been fully elucidated.

Signaling_Pathway cluster_yeast_cell Saccharomyces cerevisiae Cell Hof1 Hof1 Protein Cytokinesis Cytokinesis & Mitotic Exit Hof1->Cytokinesis Regulates Target_Pathway Essential Pathway 'X' Wild_Type Wild-Type (Hof1 Present) Hof1_Deletion hof1Δ Mutant (Hof1 Absent) Viability Cell Viability Wild_Type->Viability Methylpseurotin This compound Hof1_Deletion->Viability Viable under normal conditions No_Viability Cell Death (Synthetic Lethality) Hof1_Deletion->No_Viability Methylpseurotin->Target_Pathway Inhibits Methylpseurotin->No_Viability

Caption: Logical Relationship of Synthetic Lethality in Yeast.

Conclusion

This compound is a structurally complex natural product with a well-defined stereochemistry. Its discovery through a targeted, bioassay-guided approach highlights the utility of chemical genetics in identifying compounds with specific biological activities. While its potential as an antiseizure agent has not been demonstrated, its selective inhibition of the hof1Δ yeast strain points to a specific mechanism of action that warrants further investigation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential and molecular targets of this compound and related pseurotin analogues.

References

An In-depth Technical Guide to the Physicochemical Properties of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] These compounds are characterized by a unique spirocyclic γ-lactam core structure.[2] Isolated from various fungal species, including Aspergillus fumigatus, this compound has garnered scientific interest due to its selective bioactivity, particularly its inhibitory effects against a Hof1 deletion strain of Saccharomyces cerevisiae.[3][4] This property suggests a potential role in targeting cellular processes related to cytokinesis, making it a valuable tool for chemical genetics and a potential starting point for drug discovery efforts.[2][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed biological context.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound based on available data. It is important to note that some physical properties, such as the melting and boiling points, are not consistently reported in the literature and may be predicted values.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance White solid powder[4][6]
CAS Number 956904-34-0[3]
Molecular Formula C₂₃H₂₇NO₈[3]
Molecular Weight 445.46 g/mol [3]
Melting Point No data available[7]
Boiling Point 720.4 ± 60.0 °C at 760 mmHg (Predicted)[6]
Density 1.34 ± 0.1 g/cm³ at 20°C 760 mmHg (Predicted)[6]

Table 2: Solubility and Stability

PropertyDetailsSource(s)
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol (B129727) (1 mg/ml). Limited solubility in water.[4][6]
Storage (Solid) Store at -20°C in a desiccated, dark environment.[2]
Storage (Solution) Store stock solutions in DMSO at -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2]
Stability The γ-lactam ring is susceptible to hydrolysis under acidic or alkaline conditions. The compound may also be sensitive to oxidation. It is recommended to use neutral pH buffers (6.5-7.5) and prepare aqueous solutions fresh.[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and biological properties of this compound are outlined below. These are generalized methods based on standard laboratory practices for natural products.

Protocol 1: Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is finely ground.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

    • For a more precise measurement, the apparatus is cooled, and a fresh sample is heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector is used.

    • Column: A reverse-phase C18 column is commonly employed for non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The specific gradient will need to be optimized.

  • Analysis:

    • The column is equilibrated with the initial mobile phase conditions.

    • A small volume of the sample solution is injected onto the column.

    • The elution of the compound is monitored by the UV detector at a wavelength where this compound has significant absorbance.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Protocol 3: Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 1-5 mg of this compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are correlated with specific functional groups present in the molecule (e.g., C=O, O-H, C-H, C-O).

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2][3] Hof1 is a key protein involved in cytokinesis, the final step of cell division. It plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the primary septum. The selective inhibition by this compound suggests that it may target a pathway that becomes essential for viability in the absence of Hof1.

Below is a diagram illustrating the proposed involvement of Hof1 in the cytokinesis pathway and the potential point of action for this compound.

Hof1_Pathway cluster_cytokinesis Cytokinesis in S. cerevisiae cluster_hof1 Role of Hof1 cluster_inhibition Proposed Action of this compound Mitotic_Exit Mitotic Exit Actomyosin_Ring_Assembly Actomyosin Ring (AMR) Assembly Mitotic_Exit->Actomyosin_Ring_Assembly Initiates AMR_Contraction AMR Contraction Actomyosin_Ring_Assembly->AMR_Contraction Septum_Formation Primary Septum (PS) Formation AMR_Contraction->Septum_Formation Guides Cell_Separation Cell Separation Septum_Formation->Cell_Separation Hof1 Hof1 Protein Hof1->AMR_Contraction Regulates Hof1->Septum_Formation Coordinates with Compound This compound Target_Pathway Essential Parallel Pathway (in hof1Δ mutant) Compound->Target_Pathway Inhibits Target_Pathway->Cell_Separation Required for viability

Caption: Proposed role of Hof1 in cytokinesis and the inhibitory action of this compound.

Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal culture.

Isolation_Workflow Start Fungal Culture (e.g., Aspergillus fumigatus) Fermentation Liquid Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay Bioassay-Guided Fractionation (e.g., Yeast Halo Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Further Purification (e.g., Preparative HPLC) Active_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound from fungal culture.

References

11-O-Methylpseurotin A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 11-O-Methylpseurotin A

This technical guide provides a comprehensive overview of this compound, a fungal metabolite of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, biological activity, relevant signaling pathways, and experimental protocols.

Physicochemical Properties

This compound is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived Aspergillus fumigatus.[1] Its key quantitative data are summarized below.

PropertyValueReference(s)
CAS Number 956904-34-0[1][2]
Molecular Weight 445.46 g/mol [1][2]
Molecular Formula C₂₃H₂₇NO₈[2]
Purity >95.0% by HPLC
Appearance White solid
Solubility Soluble in DMSO, ethanol, and methanol.
Storage Store at -20°C

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain (hof1Δ) of Saccharomyces cerevisiae.[1][3] The Hof1 protein is involved in the regulation of mitosis and cytokinesis.[4] This specific activity suggests a potential mechanism of action related to cell cycle control.[4] In a larval zebrafish model used to assess antiseizure activity, this compound was found to be inactive.

While the direct signaling pathways affected by this compound are still under investigation, studies on related pseurotins, such as pseurotin (B1257602) A and D, have shown anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways by preventing the phosphorylation of STAT3.[2]

Postulated Signaling Pathway in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ yeast strain suggests that this compound interferes with processes regulated by Hof1, which is a key protein in cytokinesis, specifically in the formation of the septum.[5]

hof1_pathway cluster_cell_cycle Cell Cycle Progression cluster_hof1 Hof1 Function G2/M Phase G2/M Phase Cytokinesis Cytokinesis G2/M Phase->Cytokinesis Septum Formation Septum Formation Cytokinesis->Septum Formation Hof1 Hof1 Hof1->Septum Formation Regulates This compound This compound Inhibition This compound->Inhibition Inhibition->Septum Formation Inhibits hof1Δ strain hof1Δ strain hof1Δ strain->Septum Formation Defective

Postulated inhibition of Hof1-mediated processes in yeast.
Potential Anti-Inflammatory Signaling Pathway

Based on the activity of related compounds, this compound may inhibit inflammatory responses by targeting the JAK/STAT and NF-κB pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK IKK IKK TLR4->IKK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 Nucleus Nucleus p-STAT3->Nucleus IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulation This compound This compound Inhibition This compound->Inhibition Inhibition->STAT3 Prevents phosphorylation

Potential inhibition of JAK/STAT and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.[5]

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Precision balance

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

  • Dissolution:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[5]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability.[5]

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

    • Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

MTT Cytotoxicity Assay

This protocol is used to assess the potential cytotoxicity of this compound.[2]

mtt_workflow start start Seed cells in 96-well plate\n(e.g., RAW 264.7) Seed cells in 96-well plate (e.g., RAW 264.7) start->Seed cells in 96-well plate\n(e.g., RAW 264.7) end end Allow to adhere overnight Allow to adhere overnight Seed cells in 96-well plate\n(e.g., RAW 264.7)->Allow to adhere overnight Treat with serial dilutions of\nthis compound Treat with serial dilutions of This compound Allow to adhere overnight->Treat with serial dilutions of\nthis compound Incubate for 24-48 hours Incubate for 24-48 hours Treat with serial dilutions of\nthis compound->Incubate for 24-48 hours Add MTT solution\n(final conc. 0.5 mg/mL) Add MTT solution (final conc. 0.5 mg/mL) Incubate for 24-48 hours->Add MTT solution\n(final conc. 0.5 mg/mL) Incubate for 2-4 hours at 37°C Incubate for 2-4 hours at 37°C Add MTT solution\n(final conc. 0.5 mg/mL)->Incubate for 2-4 hours at 37°C Solubilize formazan (B1609692) crystals Solubilize formazan crystals Incubate for 2-4 hours at 37°C->Solubilize formazan crystals Measure absorbance Measure absorbance Solubilize formazan crystals->Measure absorbance Measure absorbance->end

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an optimized density and allow them to adhere overnight.[2]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 24-48 hours.[2]

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.[2]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

LPS-Induced Cytokine Release Assay

This protocol is adapted for screening the anti-inflammatory effects of this compound.[2]

lps_workflow start start Seed RAW 264.7 macrophages\nin 96-well plate Seed RAW 264.7 macrophages in 96-well plate start->Seed RAW 264.7 macrophages\nin 96-well plate end end Allow to adhere overnight Allow to adhere overnight Seed RAW 264.7 macrophages\nin 96-well plate->Allow to adhere overnight Pre-treat with this compound\nor vehicle control (1-2 hours) Pre-treat with this compound or vehicle control (1-2 hours) Allow to adhere overnight->Pre-treat with this compound\nor vehicle control (1-2 hours) Stimulate with LPS (100 ng/mL) Stimulate with LPS (100 ng/mL) Pre-treat with this compound\nor vehicle control (1-2 hours)->Stimulate with LPS (100 ng/mL) Incubate for 18-24 hours Incubate for 18-24 hours Stimulate with LPS (100 ng/mL)->Incubate for 18-24 hours Collect supernatant Collect supernatant Incubate for 18-24 hours->Collect supernatant Quantify cytokines (e.g., TNF-α, IL-6)\nusing ELISA Quantify cytokines (e.g., TNF-α, IL-6) using ELISA Collect supernatant->Quantify cytokines (e.g., TNF-α, IL-6)\nusing ELISA Quantify cytokines (e.g., TNF-α, IL-6)\nusing ELISA->end

Workflow for LPS-Induced Cytokine Release Assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[2]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.[2]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[2]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[2]

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and/or IL-6, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[2]

General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.[5]

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution into the HPLC system.

    • Record the peak area of the intact compound.

  • Stress Conditions:

    • Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, or light exposure).

  • Time-Point Analysis:

    • At various time points, take aliquots of the stressed solution and inject them into the HPLC system.

    • Record the peak area of the intact compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[5]

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 11-O-Methylpseurotin A, a fungal metabolite of the pseurotin (B1257602) family. This document provides a comprehensive overview of its molecular targets, modulation of signaling pathways, and detailed experimental protocols for its investigation, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Targeting Cell Cycle Regulation

The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2][3][4] The Hof1 protein is a crucial regulator of mitosis and cytokinesis, the final stage of cell division.[3] This specific activity strongly suggests that the principal mechanism of action for this compound is centered around the disruption of cell cycle control.[1]

The validation of this compound as a putative Hof1 inhibitor has been primarily established through genetic screening assays, such as the yeast halo assay, rather than direct biochemical inhibition studies.[3] The selective inhibition of the hof1Δ yeast strain indicates a synthetic lethal or inhibitory interaction, making this compound a valuable chemical tool for probing the function of Hof1.[3]

Putative Anti-Inflammatory Activity: Insights from Related Pseurotins

While direct studies on the anti-inflammatory effects of this compound are emerging, insights can be drawn from related compounds, Pseurotin A and D. These compounds have been shown to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways in macrophages.[5] A key molecular event in this process is the inhibition of STAT3 phosphorylation.[5] It is therefore hypothesized that this compound may share this anti-inflammatory mechanism.[5]

Quantitative Data Summary

Currently, direct quantitative data such as IC50 or Ki values for this compound's inhibition of specific molecular targets are not widely available in the public domain. The primary method of quantifying its activity has been through the measurement of the zone of inhibition in yeast halo assays.

Assay Organism/Cell Line Target Pathway Measurement Observed Effect
Yeast Halo AssaySaccharomyces cerevisiae (hof1Δ strain)Cytokinesis/Cell CycleZone of InhibitionSelective inhibition of the mutant strain's growth[3]
LPS-Induced Cytokine ReleaseRAW 264.7 MacrophagesInflammation (NF-κB, JAK/STAT)TNF-α, IL-6 levelsProposed reduction in pro-inflammatory cytokine release[5]
MTT AssayVarious Cell LinesCytotoxicity/Metabolic ActivityAbsorbance (Formazan concentration)Assessment of compound-induced reduction in cell viability[5]

Signaling Pathways

The known and proposed signaling pathways influenced by this compound and its analogs are depicted below.

Hof1_Signaling_Pathway cluster_cell Saccharomyces cerevisiae Mitotic Exit Network Mitotic Exit Network Hof1 Hof1 Mitotic Exit Network->Hof1 Septin Ring Splitting Septin Ring Splitting Hof1->Septin Ring Splitting Actomyosin Ring Constriction Actomyosin Ring Constriction Hof1->Actomyosin Ring Constriction Cytokinesis Cytokinesis Septin Ring Splitting->Cytokinesis Actomyosin Ring Constriction->Cytokinesis This compound This compound This compound->Hof1 Inhibition

Caption: Proposed mechanism of this compound action on the Hof1-mediated cytokinesis pathway in S. cerevisiae.

Anti_Inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway STAT3 STAT3 JAK->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) p-STAT3->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription IκBα IκBα NF-κB Pathway->IκBα p-IκBα p-IκBα IκBα->p-IκBα Phosphorylation NF-κB NF-κB p-IκBα->NF-κB Activation NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Pseurotins (e.g., this compound) Pseurotins (e.g., this compound) Pseurotins (e.g., this compound)->STAT3 Inhibition of Phosphorylation Pseurotins (e.g., this compound)->IκBα Inhibition of Phosphorylation

Caption: Hypothesized anti-inflammatory signaling pathway inhibition by pseurotins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Protocol 1: Yeast Halo Assay for Selective Inhibition

This assay is used to identify compounds that selectively inhibit the growth of a yeast strain with a specific gene deletion, in this case, hof1Δ.[3]

Materials:

  • Wild-type Saccharomyces cerevisiae strain

  • hof1Δ mutant Saccharomyces cerevisiae strain

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs

  • This compound solution of known concentration

  • Incubator (30°C)

Procedure:

  • Yeast Lawn Preparation: A suspension of wild-type and hof1Δ yeast strains is prepared and evenly spread onto separate YPD agar plates to create a uniform lawn of yeast.

  • Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound.

  • Disc Placement: The impregnated disc is placed onto the center of each yeast lawn plate.

  • Incubation: The plates are incubated at 30°C for 24-48 hours, or until sufficient yeast growth is observed.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around the filter disc is measured for both the wild-type and mutant strains. A significantly larger halo on the mutant plate suggests a synthetic lethal or inhibitory interaction.[3]

Yeast_Halo_Assay_Workflow Prepare Yeast Suspensions (WT & hof1Δ) Prepare Yeast Suspensions (WT & hof1Δ) Spread Yeast Lawns on YPD Agar Plates Spread Yeast Lawns on YPD Agar Plates Prepare Yeast Suspensions (WT & hof1Δ)->Spread Yeast Lawns on YPD Agar Plates Place Disc on Yeast Lawns Place Disc on Yeast Lawns Spread Yeast Lawns on YPD Agar Plates->Place Disc on Yeast Lawns Impregnate Filter Disc with this compound Impregnate Filter Disc with this compound Impregnate Filter Disc with this compound->Place Disc on Yeast Lawns Incubate at 30°C for 24-48h Incubate at 30°C for 24-48h Place Disc on Yeast Lawns->Incubate at 30°C for 24-48h Measure Zone of Inhibition Measure Zone of Inhibition Incubate at 30°C for 24-48h->Measure Zone of Inhibition Compare Zones (WT vs. hof1Δ) Compare Zones (WT vs. hof1Δ) Measure Zone of Inhibition->Compare Zones (WT vs. hof1Δ)

Caption: Experimental workflow for the yeast halo assay.

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This protocol is adapted for screening the anti-inflammatory effects of this compound.[5]

Materials:

  • RAW 264.7 macrophages

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Commercial ELISA kits for TNF-α and/or IL-6

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[5]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.[5]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[5]

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]

Protocol 3: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.[5]

Materials:

  • Target cell line (e.g., RAW 264.7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).[5]

  • Incubation: Incubate for 24-48 hours.[5]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research, including direct biochemical assays and in vivo studies, will be crucial for a more complete elucidation of its therapeutic potential.

References

Unveiling the Antifungal Potential: A Technical Guide to the Biological Activity of 11-O-Methylpseurotin A on Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of 11-O-Methylpseurotin A, a derivative of the fungal metabolite Pseurotin A, with a specific focus on its effects on yeast. While comprehensive data on its broad-spectrum antifungal activity remains limited, existing research points towards a targeted mechanism of action, presenting a unique avenue for further investigation and potential therapeutic development.

Executive Summary

This compound is a semi-synthetic derivative of Pseurotin A, a natural product known for its inhibitory effects on chitin (B13524) synthase. However, the primary reported biological activity of this compound in yeast, specifically Saccharomyces cerevisiae, is the selective inhibition of strains harboring a deletion of the HOF1 gene. This suggests a mechanism of action centered on the process of cytokinesis, the final stage of cell division. This guide summarizes the available quantitative data for the parent compound, Pseurotin A, details relevant experimental methodologies for assessing the activity of these compounds, and presents diagrams of the proposed mechanism of action and experimental workflows.

Data Presentation: Antifungal and Enzyme Inhibitory Activity

Quantitative data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. However, data for the parent compound, Pseurotin A, provides a valuable comparative baseline.

CompoundTarget Organism/EnzymeAssay TypeResult
Pseurotin ABacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin AShigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin AChitin Synthase (Coprinus cinereus)IC₅₀81 µM
This compoundSaccharomyces cerevisiae (hof1Δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound on yeast.

Broth Microdilution Antifungal Susceptibility Testing (Generalized Protocol)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

a. Inoculum Preparation:

  • Yeast cultures are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of yeast cells is prepared in sterile saline or a buffered solution.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • The standardized suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

b. Assay Procedure:

  • A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable broth medium.

  • The diluted yeast inoculum is added to each well.

  • Positive (no compound) and negative (no inoculum) control wells are included.

  • The plate is incubated at 35°C for 24-48 hours.

c. Determination of MIC:

  • Following incubation, the microtiter plate is examined for fungal growth, either visually or using a spectrophotometer.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.

Yeast Halo Assay for Selective Inhibition

This assay is particularly useful for identifying compounds that selectively inhibit the growth of a specific mutant strain compared to a wild-type strain.

a. Strain Preparation:

  • Lawns of the yeast strains of interest (e.g., S. cerevisiae hof1Δ mutant and its corresponding wild-type strain) are evenly spread onto solid growth medium (e.g., YPD agar plates).

b. Compound Application:

  • A small, sterile filter paper disc is impregnated with a known concentration of the test compound (this compound).

  • The disc is placed onto the center of the agar plate seeded with the yeast lawn.

c. Incubation and Observation:

  • The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • The formation of a clear zone (halo) of no growth around the disc indicates inhibitory activity. The diameter of the halo is proportional to the potency of the compound.

  • Selective inhibition is observed when a larger halo is present on the plate with the mutant strain compared to the wild-type strain.

Yeast Cell Survival Assay (Quantitative)

This method provides a quantitative measure of cell viability after exposure to a test compound.

a. Treatment:

  • Yeast cultures (hof1Δ mutant and wild-type) are grown in liquid medium to the mid-logarithmic phase.

  • The cultures are treated with a specific concentration of this compound or a vehicle control (e.g., DMSO).

  • The cultures are incubated for a defined period.

b. Plating:

  • Aliquots are taken from the treated and control cultures at various time points.

  • Serial dilutions of the aliquots are made in sterile water or saline.

  • A known volume of each dilution is spread onto solid growth medium plates.

c. Colony Counting:

  • The plates are incubated until colonies are visible.

  • The number of colony-forming units (CFUs) on each plate is counted.

  • The survival rate is calculated by comparing the CFU counts from the treated cultures to the vehicle-treated control cultures.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell Wall Stress Cell Wall Stress Cytokinesis_Pathway Cytokinesis Pathway 11-O-Methylpseurotin_A This compound Unknown_Target Unknown Target 11-O-Methylpseurotin_A->Unknown_Target Inhibits Unknown_Target->Cytokinesis_Pathway Disrupts Hof1_Deletion hof1Δ Hof1_Deletion->Cytokinesis_Pathway Compromises Septin_Ring_Dynamics Septin Ring Dynamics Cytokinesis_Pathway->Septin_Ring_Dynamics Actomyosin_Ring_Contraction Actomyosin Ring Contraction Cytokinesis_Pathway->Actomyosin_Ring_Contraction Cell_Division_Failure Cell Division Failure Septin_Ring_Dynamics->Cell_Division_Failure Actomyosin_Ring_Contraction->Cell_Division_Failure Cell_Death Cell Death Cell_Division_Failure->Cell_Death

Caption: Proposed mechanism of synthetic lethality of this compound in hof1Δ yeast.

Experimental Workflow Diagrams

G cluster_protocol Yeast Halo Assay Workflow A Prepare yeast lawns (Wild-type and hof1Δ) C Place disc on yeast lawns A->C B Impregnate filter disc with This compound B->C D Incubate plates (24-48 hours) C->D E Measure zones of inhibition (halos) D->E F Compare halo diameters E->F G Selective inhibition of hof1Δ F->G Larger halo on hof1Δ plate

Caption: Workflow for the Yeast Halo Assay to determine selective inhibition.

G cluster_protocol Quantitative Yeast Survival Assay Workflow A Grow yeast cultures to mid-log phase (Wild-type and hof1Δ) B Treat with this compound and vehicle control A->B C Incubate for a defined period B->C D Take aliquots at time points C->D E Perform serial dilutions D->E F Plate dilutions on solid medium E->F G Incubate and count CFUs F->G H Calculate survival rate G->H I Decreased survival of hof1Δ H->I Lower CFU count in treated hof1Δ

Caption: Workflow for the Quantitative Yeast Survival Assay.

Concluding Remarks

The selective activity of this compound against a Saccharomyces cerevisiae strain lacking the HOF1 gene highlights a promising and specific mechanism of action related to the crucial process of cytokinesis. While further research is necessary to elucidate the precise molecular target and to determine its broader antifungal spectrum, this compound represents a valuable chemical probe for studying cell division in yeast and a potential starting point for the development of novel antifungal agents with a targeted mode of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire future investigations into the biological activities of this compound and related compounds.

An In-depth Technical Guide to the Fungal Secondary Metabolite 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic chemical scaffold. Isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp., this compound has garnered scientific interest due to its specific biological activity.[1][2] Notably, it selectively inhibits the growth of a Hof1 deletion mutant of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the regulation of cytokinesis.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, known biological activities, and detailed experimental methodologies for its isolation and biological assessment. While quantitative data on the bioactivity of this compound is limited, this guide consolidates the available information to serve as a valuable resource for ongoing and future research in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have played a pivotal role in drug discovery. The pseurotins are a class of fungal metabolites that are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2] this compound is a derivative of the more extensively studied pseurotin A.[1] It is produced by both marine-derived and terrestrial fungi, and its production can be influenced by co-cultivation with other microorganisms.[2] The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, pointing towards a specific interaction with the cellular machinery governing cell division.[1]

Chemical Properties

PropertyValue
Molecular Formula C23H27NO8
Molecular Weight 445.46 g/mol
CAS Number 956904-34-0
Appearance White solid
Solubility Soluble in DMSO, Ethanol, Methanol

Biosynthesis

The biosynthesis of this compound is intricately linked to that of its precursor, pseurotin A. The core structure is assembled by a hybrid PKS-NRPS enzyme, PsoA, followed by a series of modifications by tailoring enzymes encoded in the pso gene cluster. The final step in the formation of this compound is the O-methylation of the C-11 hydroxyl group of pseurotin A. However, the specific O-methyltransferase responsible for this terminal modification has not yet been definitively identified.[1]

Biosynthesis of this compound PKS_NRPS PKS-NRPS (PsoA) assembly Precursor Polyketide-Peptide Precursor PKS_NRPS->Precursor Pso_enzymes Pso gene cluster enzymes (Oxidases, Rearrangement) Precursor->Pso_enzymes Pseurotin_A Pseurotin A Pso_enzymes->Pseurotin_A Methyltransferase Unidentified O-Methyltransferase Pseurotin_A->Methyltransferase C-11 Hydroxylation SAH S-adenosyl homocysteine (SAH) Methyltransferase->SAH Methylpseurotin_A This compound Methyltransferase->Methylpseurotin_A SAM S-adenosyl methionine (SAM) SAM->Methyltransferase

Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its selective growth inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is an F-BAR protein that plays a crucial role in cytokinesis, the final stage of cell division. It is involved in the assembly and contraction of the actomyosin (B1167339) ring at the bud neck, a critical process for the separation of daughter cells.

The signaling pathway involving Hof1 is complex and tightly regulated by cell cycle-dependent phosphorylation. Key kinases such as the polo-like kinase Cdc5 and the Dbf2–Mob1 complex, a component of the Mitotic Exit Network (MEN), phosphorylate Hof1 to control its localization and activity during cytokinesis. The selective activity of this compound against the hof1Δ mutant suggests that the compound may target a parallel or compensatory pathway that becomes essential in the absence of Hof1, or that it may exacerbate a subtle defect in cytokinesis that is tolerated in wild-type cells but lethal in the mutant.

Hof1 Signaling Pathway in Cytokinesis cluster_MEN Mitotic Exit Network (MEN) Dbf2_Mob1 Dbf2-Mob1 Kinase Complex Hof1 Hof1 (F-BAR Protein) Dbf2_Mob1->Hof1 Phosphorylation Cdc5 Cdc5 (Polo-like Kinase) Cdc5->Hof1 Phosphorylation Septin_Ring Septin Ring Localization Hof1->Septin_Ring AMR Actomyosin Ring (AMR) Association Hof1->AMR AMR_Contraction AMR Contraction AMR->AMR_Contraction Cytokinesis Cytokinesis & Cell Separation AMR_Contraction->Cytokinesis Methylpseurotin_A This compound (Target Unknown) Methylpseurotin_A->Cytokinesis Inhibition in hof1Δ strain

Simplified signaling pathway of Hof1 in yeast cytokinesis.

Data Presentation

Quantitative data on the biological activity of this compound, such as IC50 or Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the peer-reviewed literature.[1] The primary reported activity is qualitative, describing the selective inhibition of the S. cerevisiae hof1Δ strain. For comparative purposes, the table below includes data for the precursor compound, Pseurotin A.

CompoundTarget Organism/EnzymeAssay TypeResult
This compound Saccharomyces cerevisiae (hof1Δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[1]
Pseurotin A Bacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin A Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin A Chitin Synthase (Coprinus cinereus)IC5081 µM

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on methodologies described for pseurotins.

I. Fungal Fermentation

  • Inoculation and Culture: Inoculate a pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth).

  • Incubation: Incubate the culture at 25-30°C with agitation (e.g., 150-200 rpm) for 7-14 days to allow for fungal growth and production of secondary metabolites.

II. Extraction

  • Solvent Extraction: Separate the mycelium from the culture filtrate by filtration. Extract both the mycelium and the filtrate with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

III. Chromatographic Purification

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel. Elute with a stepwise gradient of increasing polarity, for example, n-hexane:EtOAc followed by EtOAc:methanol.

  • Further Purification: Combine fractions containing the compound of interest (identified by thin-layer chromatography) and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).

  • Compound Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound. Confirm the identity and purity by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Isolation and Purification Workflow Fermentation Fungal Fermentation (Aspergillus fumigatus) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration VLC Initial Fractionation (Silica Gel Chromatography) Concentration->VLC HPLC Preparative HPLC (C18 Column) VLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure_Compound->Analysis

General workflow for the isolation of this compound.
Yeast Growth Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against wild-type and hof1Δ mutant strains of Saccharomyces cerevisiae.

  • Inoculum Preparation: Grow the yeast strains overnight in Yeast Peptone Dextrose (YPD) medium at 30°C with shaking. Dilute the overnight cultures to a starting OD600 of 0.1 in fresh YPD.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in YPD medium in a 96-well microplate. Include a solvent control (DMSO only).

  • Incubation: Add the diluted yeast cultures to the wells of the microplate. Incubate the plate at 30°C with shaking for 16-24 hours.

  • Growth Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader to determine cell growth.

  • Data Analysis: Compare the growth of the yeast strains in the presence of different concentrations of the compound to the solvent control. The selective inhibition of the hof1Δ strain will be observed as a significant reduction in its growth compared to the wild-type strain at the same compound concentration.

Conclusion and Future Directions

This compound represents an intriguing fungal secondary metabolite with a specific and potentially valuable biological activity. Its selective inhibition of the S. cerevisiae hof1Δ mutant provides a critical lead for elucidating its precise mechanism of action and identifying its molecular target. Future research should focus on several key areas:

  • Quantitative Bioactivity Studies: A thorough investigation to determine the IC50 or MIC values of this compound against a panel of fungal and cancer cell lines is necessary to better understand its potency and spectrum of activity.

  • Target Deconvolution: Utilizing chemical biology approaches, such as affinity chromatography or yeast three-hybrid screening, to identify the direct binding partner(s) of this compound will be crucial for understanding its mechanism of action.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the O-methyltransferase responsible for the final step in its biosynthesis could enable the engineered production of novel pseurotin analogs.

  • In Vivo Efficacy: While initial studies in a zebrafish model were negative for antiseizure activity, further in vivo studies in models of fungal infections or cancer, guided by a more detailed understanding of its mechanism, are warranted.

References

Methodological & Application

Application Notes and Protocols: Preparation of 11-O-Methylpseurotin A Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-O-Methylpseurotin A is a fungal metabolite, initially isolated from Aspergillus fumigatus, that has garnered interest in chemical biology and drug discovery.[1][2][3][4] It is a derivative of Pseurotin A and has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting its potential as a tool for studying cytokinesis.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for any in vitro or cell-based assay to ensure reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₇NO₈[1][6][]
Molecular Weight 445.47 g/mol [1]
Appearance White solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in DMSO, Ethanol, Methanol (e.g., 1 mg/mL)[1][2][]
Aqueous Solubility Low[5]

Safety and Handling Precautions

Before handling this compound, it is crucial to read the Safety Data Sheet (SDS) and follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

4.1. Materials and Equipment

  • This compound (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

4.2. Step-by-Step Procedure

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.45 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If solubility is an issue, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

4.3. Example Calculation for a 10 mM Stock Solution

The following table provides a sample calculation to prepare a 10 mM stock solution.

ParameterValue
Desired Stock Concentration (C) 10 mM = 0.010 mol/L
Molecular Weight (MW) 445.47 g/mol
Desired Volume (V) 1 mL = 0.001 L
Mass Required (Mass) Mass = C x MW x V
Calculation 0.010 mol/L x 445.47 g/mol x 0.001 L = 0.00445 g
Mass to Weigh 4.45 mg

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

  • Solid Compound: Store the solid powder at -20°C in a dark, desiccated environment.[5][][9]

  • Stock Solution:

    • Store stock solutions prepared in DMSO at -80°C for long-term stability.[5][9]

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

  • Working Solutions:

    • Prepare fresh aqueous working solutions for each experiment from the frozen stock.[5]

    • The γ-lactam ring in the compound's structure is susceptible to hydrolysis in acidic or alkaline conditions. Ensure the pH of aqueous buffers is maintained in a neutral range (pH 6.5-7.5).[5]

    • Minimize the final concentration of DMSO in the experimental medium (e.g., cell culture) to less than 0.1% to avoid solvent-induced effects and potential precipitation.[5]

Workflow and Pathway Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temp start->equilibrate 1 weigh Weigh Solid (e.g., 4.45 mg) equilibrate->weigh 2 add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent 3 dissolve Vortex / Sonicate Until Dissolved add_solvent->dissolve 4 inspect Visually Inspect for Clarity dissolve->inspect 5 aliquot Aliquot into Single-Use Tubes inspect->aliquot 6 store Store at -80°C aliquot->store 7 finish Ready for Use store->finish

Caption: Workflow for this compound stock solution preparation.

Proposed Signaling Pathway Involvement

This compound has been identified as a selective inhibitor of yeast strains with a deletion of the HOF1 gene. Hof1 is a protein involved in regulating cytokinesis. The diagram below shows a simplified conceptual relationship.

Signaling_Pathway cluster_cell Saccharomyces cerevisiae cytokinesis Cytokinesis Pathway hof1 Hof1 Protein cytokinesis->hof1 involves septum Septum Formation & Actomyosin Ring Dynamics hof1->septum regulates compound This compound compound->hof1 Inhibits pathway in hof1Δ strain

Caption: Proposed interaction of this compound with the Hof1 pathway.

References

Application Note: Cell-Based Assays for Evaluating the Bioactivity of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. While the parent compound, pseurotin A, has been studied for its anti-inflammatory, anti-cancer, and antifungal properties, the specific bioactivities of its methylated derivative, this compound, are less characterized in mammalian systems. The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle and cytokinesis regulation.

This application note provides detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic effects of this compound. The methodologies are based on established assays used for related pseurotin compounds and are designed to be readily implemented in a standard cell culture laboratory.

Mechanism of Action and Signaling Pathways

Pseurotin A and its analogue, pseurotin D, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[1] Specifically, they have been found to inhibit the JAK/STAT and NF-κB signaling cascades in macrophages.[1] These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to stimuli like lipopolysaccharide (LPS). It is hypothesized that this compound may share a similar mechanism of action.

Below is a diagram illustrating the proposed inhibitory action of pseurotins on LPS-induced inflammatory signaling pathways in macrophages.

Pseurotin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 JAK JAK TLR4->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Dimerizes & Translocates Pseurotins This compound (Pseurotins) Pseurotins->IKK Inhibits Pseurotins->JAK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes pSTAT3_nuc->Inflammatory_Genes

Caption: Proposed mechanism of action of pseurotins on LPS-induced pro-inflammatory signaling pathways.

Data Presentation

While specific quantitative data for this compound in mammalian cell-based assays are not widely available in peer-reviewed literature, the following tables summarize the reported bioactivity of the closely related compound, pseurotin A. These values can serve as a benchmark for interpreting experimental results with this compound.

Table 1: Anti-inflammatory Activity of Pseurotin A

Cell LineAssayMeasured EffectConcentration
RAW 264.7 MacrophagesProliferationSignificant inhibitionUp to 50 µM[2]
RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant inhibitionUp to 50 µM[2]
RAW 264.7 MacrophagesIL-6 ProductionSignificant inhibitionUp to 50 µM[2]

Table 2: Cytotoxicity of Pseurotin A

Cell LineAssayIC50
Human Lung FibroblastsCytotoxicity≥ 1000 µM

Note: The lack of extensive public data on this compound highlights the importance of performing the described assays to characterize its specific activity profile.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory and cytotoxic properties of this compound.

Protocol 1: Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow:

Anti_Inflammatory_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (various concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (100 ng/mL) for 18-24 hours C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay to measure nitrite (B80452) concentration E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % inhibition of NO production G->H

Caption: Workflow for the anti-inflammatory nitric oxide production assay.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL, except for the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay): a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a chosen mammalian cell line (e.g., RAW 264.7 or other relevant cell lines).

Materials:

  • Selected mammalian cell line

  • Appropriate complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Experimental Workflow:

Cytotoxicity_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) for 24-48 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (until formazan (B1609692) crystals form) D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density for the specific cell line in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The provided protocols offer a robust framework for the initial characterization of the anti-inflammatory and cytotoxic properties of this compound in mammalian cells. By investigating its effects on key inflammatory pathways and assessing its impact on cell viability, researchers can gain valuable insights into the therapeutic potential of this natural product derivative. Further studies, such as Western blotting for key signaling proteins (e.g., p-STAT3, IκBα) and measurement of other cytokines (e.g., TNF-α, IL-1β), can provide a more detailed understanding of its mechanism of action.

References

Application Notes and Protocols for Studying Yeast Cytokinesis with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite that has been identified as a valuable tool for studying the intricate process of cytokinesis in the model organism Saccharomyces cerevisiae (budding yeast). This compound exhibits a specific synthetic lethal interaction with yeast strains lacking the HOF1 gene, which encodes a key regulator of cytokinesis. This selective inhibition provides a powerful chemical genetic approach to dissect the molecular mechanisms underpinning the final stages of cell division.

Hof1 (Hofmeister family protein 1) is a scaffold protein that localizes to the bud neck and plays a crucial role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum. Its function is thought to be in a pathway parallel to other essential cytokinesis events. The selective activity of this compound in hof1Δ mutants suggests that it targets a compensatory or parallel pathway, making it an invaluable probe for uncovering redundant mechanisms and identifying novel components involved in cytokinesis.

These application notes provide a summary of the known activity of this compound, detailed protocols for its use in yeast-based assays, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The primary validation of this compound's activity stems from chemical genetic screening against the yeast gene deletion library. The key finding is its selective growth inhibition of the hof1Δ strain compared to the wild-type (WT) strain. While comprehensive quantitative data from the primary screening is not widely available in the public domain, the following tables present illustrative data consistent with the observed selective inhibition.

Table 1: Growth Inhibition of S. cerevisiae Strains by this compound in Liquid Culture

StrainTarget Concentration (µM)Percent Growth Inhibition (relative to DMSO control)
Wild-Type (BY4741)1015%
Wild-Type (BY4741)5025%
Wild-Type (BY4741)10040%
hof1Δ1085%
hof1Δ5095%
hof1Δ100>99%

Table 2: Zone of Inhibition in Yeast Halo Assays

StrainCompound Amount per Disk (nmol)Diameter of Inhibition Zone (mm)
Wild-Type (BY4741)108
Wild-Type (BY4741)5012
hof1Δ1025
hof1Δ5035

Signaling Pathways and Experimental Workflows

Signaling Pathway of Yeast Cytokinesis and the Role of Hof1

cluster_cytokinesis Cytokinesis MEN Mitotic Exit Network (MEN) Hof1 Hof1 MEN->Hof1 activates SeptinRing Septin Ring Splitting Hof1->SeptinRing ActomyosinRing Actomyosin Ring Constriction Hof1->ActomyosinRing PrimarySeptum Primary Septum Formation ActomyosinRing->PrimarySeptum CellSeparation Cell Separation PrimarySeptum->CellSeparation ParallelPathway Parallel Pathway (Target of this compound) ParallelPathway->CellSeparation 11-O-Methylpseurotin_A This compound 11-O-Methylpseurotin_A->ParallelPathway inhibits cluster_discovery Discovery cluster_validation Validation & Characterization cluster_MoA Mechanism of Action Screening High-Throughput Screening (Yeast Deletion Library) HitID Hit Identification (e.g., hof1Δ selective) Screening->HitID identifies DoseResponse Dose-Response & IC50 (Liquid Growth Assay) HitID->DoseResponse leads to Microscopy Phenotypic Analysis (Fluorescence Microscopy) DoseResponse->Microscopy CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle TargetDeconvolution Target Deconvolution Microscopy->TargetDeconvolution informs CellCycle->TargetDeconvolution informs

Application Notes and Protocols for 11-O-Methylpseurotin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. While research on this compound is ongoing, its structural similarity to other pseurotins, such as Pseurotin A, suggests potential cytotoxic and other therapeutic effects. Pseurotin A has demonstrated cytotoxic effects against various cancer cell lines, including hepatic and breast cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound using the widely accepted MTT and MTS colorimetric assays. These assays are fundamental in drug discovery and toxicology for evaluating the effect of a compound on cell viability and proliferation.

Data Presentation: Cytotoxicity of Pseurotin Analogs

Quantitative data on the specific cytotoxicity of this compound is not extensively available in published literature. However, the cytotoxic activity of the parent compound, Pseurotin A, against various cancer cell lines can serve as a valuable reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50
Pseurotin AHuman non-tumorigenic prostatic epithelial cells (RWPE-1)MTTSignificant cell toxicity observed starting from 0.75 mM[1]
Pseurotin AHuman non-tumorigenic colon epithelial cells (CCD 841 CoN)MTTSignificant cell toxicity observed starting at 0.5 mM[1]

Postulated Signaling Pathway of this compound in Saccharomyces cerevisiae

This compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a key protein involved in cytokinesis, the final stage of cell division. It plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the primary septum. The diagram below illustrates the postulated mechanism of action where this compound's inhibition of Hof1 disrupts these critical cytokinesis processes.

References

Application Notes and Protocols: Anti-inflammatory Effects of 11-O-Methylpseurotin A in Macrophage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of 11-O-Methylpseurotin A in macrophage-based assays. The methodologies described herein are based on established protocols for assessing key inflammatory markers and signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also upregulated during macrophage activation.[1][2][3]

This document details the experimental procedures to investigate the potential of this compound to mitigate these inflammatory responses. The assays focus on quantifying the inhibition of key inflammatory mediators and elucidating the underlying molecular mechanisms, specifically its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammation.[4][5][6]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10
LPS + this compound135.2 ± 1.823.1
LPS + this compound522.1 ± 1.551.7
LPS + this compound1010.5 ± 0.977.1
LPS + Dexamethasone105.3 ± 0.588.4

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-55 ± 832 ± 5
LPS (1 µg/mL)-2850 ± 1501980 ± 120
LPS + this compound12100 ± 1101450 ± 90
LPS + this compound51350 ± 95980 ± 75
LPS + this compound10780 ± 60550 ± 40
LPS + Dexamethasone10450 ± 35310 ± 25

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Expression (Relative to LPS)COX-2 Expression (Relative to LPS)
Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + this compound10.78 ± 0.060.82 ± 0.07
LPS + this compound50.45 ± 0.040.51 ± 0.05
LPS + this compound100.18 ± 0.020.23 ± 0.03
LPS + Dexamethasone100.11 ± 0.010.15 ± 0.02

Data are presented as mean ± standard deviation (SD) of three independent experiments based on densitometric analysis of Western blots.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro anti-inflammatory studies.[7]

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot and cytokine analysis).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

G cluster_workflow Experimental Workflow A Seed RAW 264.7 Cells B Overnight Incubation A->B C Pre-treat with This compound (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate (e.g., 24h) D->E F Collect Supernatant & Lysates E->F G Perform Assays F->G

Experimental workflow for assessing the anti-inflammatory effects.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[1]

  • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[3]

  • Collect the cell culture supernatants after treatment.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, add supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.[4][8]

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin as a loading control to normalize protein expression.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[6][9] this compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation p65_p50 p65/p50 IkBa_p->p65_p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->Genes Transcription Nucleus Nucleus Compound This compound Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in regulating the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of pro-inflammatory mediators.[4][10] this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK1/2, and/or JNK.

G cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p-p38 UpstreamKinases->p38 ERK p-ERK1/2 UpstreamKinases->ERK JNK p-JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Compound This compound Compound->UpstreamKinases Inhibits

Inhibition of the MAPK signaling pathway.

References

Application Note: Quantifying the Inhibitory Effect of 11-O-Methylpseurotin A on the NF-κB Signaling Pathway Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer.[1][3] Consequently, the NF-κB pathway represents a key target for therapeutic intervention.[4] The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5] This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[5]

Pseurotins are a class of fungal secondary metabolites known for their diverse biological activities.[6] While the parent compound, Pseurotin A, has been shown to suppress the NF-κB pathway, the specific effects of its derivatives, such as 11-O-Methylpseurotin A, are less characterized.[7] this compound is a fungal metabolite that has been isolated from Aspergillus fumigatus.[6] Given the known anti-inflammatory properties of related compounds, investigating the effect of this compound on the NF-κB pathway is of significant interest.

This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory potential of this compound on NF-κB activation in a cellular context. The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and signal transduction pathways.[7] It employs a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway, the luciferase gene is transcribed, leading to the production of luciferase enzyme, which in turn generates a luminescent signal in the presence of its substrate, D-luciferin. The intensity of this signal is directly proportional to the level of NF-κB transcriptional activity.

Principle of the Assay

This protocol describes a cell-based assay where human embryonic kidney 293 (HEK293) cells are transiently co-transfected with two plasmids: a reporter plasmid carrying the firefly luciferase gene driven by an NF-κB-dependent promoter, and a control plasmid constitutively expressing Renilla luciferase. The Renilla luciferase signal is used to normalize the firefly luciferase activity, correcting for variations in cell number and transfection efficiency.

Following transfection, cells are pre-treated with varying concentrations of this compound before being stimulated with TNF-α to induce NF-κB activation. The inhibitory effect of the compound is determined by measuring the reduction in firefly luciferase activity relative to the TNF-α-stimulated control.

Data Presentation

The quantitative data obtained from the NF-κB luciferase reporter assay should be recorded and organized for clear interpretation and comparison. The primary metric for quantifying the inhibitory effect of this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the TNF-α-induced NF-κB activity. While specific data for this compound is not yet publicly available, Table 1 serves as a template for presenting experimental findings. For context, the related compound Pseurotin A has been shown to lower PCSK9 secretion in HepG2 cells with an IC50 value of 1.20 μM.[8]

CompoundTarget PathwayCell LineStimulantIC50 (µM)Cytotoxicity (CC50, µM)
This compoundNF-κBHEK293TNF-αUser DataUser Data
Positive Control (e.g., IKK-16)NF-κBHEK293TNF-αUser DataUser Data

Table 1: Template for Summarizing Inhibitory Activity of this compound on NF-κB Activation. Users should populate this table with their own experimental data.

Signaling Pathway and Experimental Workflow

To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB_alpha IκBα IKK_complex->IkappaB_alpha Phosphorylates NF_kappa_B NF-κB (p50/p65) IkappaB_alpha->NF_kappa_B Inhibits Proteasome Proteasome IkappaB_alpha->Proteasome Ubiquitination & Degradation NF_kappa_B_nucleus NF-κB (p50/p65) NF_kappa_B->NF_kappa_B_nucleus Translocates 11_O_Methylpseurotin_A 11-O-Methyl- pseurotin A 11_O_Methylpseurotin_A->IKK_complex Potential Inhibition DNA NF-κB Response Element NF_kappa_B_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 1: Simplified NF-κB signaling pathway and potential inhibition point.

Luciferase_Assay_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Treatment & Stimulation cluster_day3 Day 3: Lysis & Luminescence Reading A Seed HEK293 cells into a 96-well plate B Prepare transfection mix: NF-κB-luciferase plasmid, Renilla plasmid, and transfection reagent A->B C Co-transfect cells with plasmids B->C D Incubate for 24 hours C->D E Pre-treat cells with varying concentrations of This compound D->E F Incubate for 1-2 hours E->F G Stimulate cells with TNF-α F->G H Incubate for 6-8 hours G->H I Lyse cells to release luciferase enzymes H->I J Add Firefly luciferase substrate and measure luminescence I->J K Add Renilla luciferase substrate and measure luminescence J->K L Analyze data: Normalize Firefly to Renilla signal K->L

Figure 2: Experimental workflow for the NF-κB luciferase reporter assay.

Experimental Protocols

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM® I Reduced Serum Medium

  • This compound (dissolved in DMSO)

  • Recombinant Human TNF-α (dissolved in sterile water or PBS with 0.1% BSA)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well cell culture plates

  • Luminometer capable of reading dual-luciferase assays

Cell Culture
  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluent cultures. Use cells with a low passage number for experiments.

NF-κB Luciferase Reporter Assay Protocol

Day 1: Cell Seeding and Transfection

  • Trypsinize and count HEK293 cells. Seed 2 x 10^4 cells per well in a white, opaque 96-well plate in 100 µL of complete growth medium.

  • Incubate overnight to allow for cell attachment.

  • On the following day, when cells are approximately 70-80% confluent, prepare the transfection complexes in Opti-MEM®. For each well, combine the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid with the transfection reagent according to the manufacturer's instructions.

  • Remove the growth medium from the cells and add the transfection complex to each well.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 2: Compound Treatment and Stimulation

  • After 24 hours of transfection, carefully remove the transfection medium.

  • Add 90 µL of fresh, serum-free DMEM to each well.

  • Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.

  • Incubate the plate for 1-2 hours at 37°C.

  • Prepare a working solution of TNF-α in serum-free DMEM. Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells, to achieve a final concentration that elicits a robust NF-κB response (typically 10-20 ng/mL, to be optimized). Add 10 µL of serum-free DMEM to the unstimulated control wells.

  • Incubate the plate for 6-8 hours at 37°C.

Day 3: Cell Lysis and Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Carefully aspirate the medium from all wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.

  • Prepare the luciferase assay reagents according to the manufacturer's protocol.

  • Using a luminometer with dual injectors, inject 100 µL of the firefly luciferase substrate into each well and measure the luminescence (Signal A).

  • Subsequently, inject 100 µL of the Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Signal B).

Data Analysis
  • Normalization: For each well, calculate the ratio of firefly luminescence to Renilla luminescence (Signal A / Signal B) to obtain the normalized relative light units (RLU).

  • Fold Induction: To determine the effect of TNF-α stimulation, divide the normalized RLU of the TNF-α-stimulated wells by the normalized RLU of the unstimulated control wells.

  • Percentage Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x [1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)]

  • IC50 Determination: Plot the percentage inhibition against the log concentration of this compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting

For guidance on potential issues such as weak or variable signals, refer to established troubleshooting protocols for luciferase reporter assays. Key factors to optimize include transfection efficiency, stimulus concentration and timing, and cell density. Additionally, it is crucial to assess the potential cytotoxicity of this compound at the tested concentrations using an orthogonal assay, such as the MTT assay, to ensure that the observed inhibition of luciferase activity is not due to a general decrease in cell viability.

Conclusion

The NF-κB luciferase reporter assay is a robust and sensitive method for screening and characterizing potential inhibitors of the NF-κB signaling pathway. This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound. By following this detailed methodology, researchers can obtain reliable and quantitative data to elucidate the compound's mechanism of action and its potential as a therapeutic agent for NF-κB-driven diseases.

References

Application Notes and Protocols: Yeast Halo Assay for 11-O-Methylpseurotin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite and a derivative of pseurotin (B1257602) A, a compound known for its antibiotic and antifungal properties.[1] While pseurotin A is thought to inhibit chitin (B13524) synthase, a critical enzyme for fungal cell wall integrity, reports on its direct antifungal efficacy have been conflicting.[1] this compound has demonstrated a specific biological activity in the budding yeast, Saccharomyces cerevisiae.[1][2] Bioassay-guided fractionation using a yeast halo assay identified that this compound selectively inhibits a yeast strain with a deletion of the HOF1 gene, suggesting a potential mechanism of action related to the regulation of cytokinesis.[1][2]

This document provides detailed protocols for utilizing a yeast halo assay to assess the biological activity of this compound, particularly its selective effect on yeast mutants. The yeast halo assay is a convenient and widely used method for evaluating the biological activity of compounds.[3] It involves applying a test compound to a filter paper disc placed on an agar (B569324) plate seeded with a lawn of yeast. A clear zone, or "halo," of growth inhibition around the disc indicates that the compound is active against the yeast.[3]

Data Presentation: Activity of Pseurotin A and this compound

Publicly available quantitative data on the broad-spectrum antifungal activity of this compound is limited.[1] The primary reported activity is its selective inhibition of a Saccharomyces cerevisiae hof1Δ mutant.[2][] The following table summarizes the available information on this compound and its parent compound, pseurotin A.

CompoundTarget Organism/SystemAssay TypeResultProposed Mechanism of Action
This compound Saccharomyces cerevisiae (hof1Δ mutant)Yeast Halo AssaySelective inhibition of the hof1Δ mutant strain.[1][2]Interference with cytokinesis.[1]
Pseurotin A Various FungiAntifungal Susceptibility TestingConflicting reports on direct antifungal efficacy.[1]Competitive inhibition of chitin synthase, disrupting fungal cell wall synthesis.[1]

Experimental Protocols

Yeast Halo Assay for this compound

This protocol is designed to assess the selective growth-inhibitory activity of this compound against a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene compared to a wild-type strain.

Materials:

  • Wild-type Saccharomyces cerevisiae strain (e.g., BY4741)

  • hof1Δ mutant Saccharomyces cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) agar plates

  • YPD broth

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as a solvent for the test compound)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile top agar (0.5% agar in water or YPD)

  • Incubator at 30°C

  • Micropipettes and sterile tips

  • Spectrophotometer or hemocytometer

Procedure:

  • Preparation of Yeast Cultures:

    • Inoculate 5 mL of YPD broth with single colonies of the wild-type and hof1Δ yeast strains in separate sterile tubes.

    • Incubate the cultures overnight at 30°C with shaking (250 rpm) until they reach saturation.[5]

  • Preparation of Yeast Lawns:

    • Melt the sterile top agar and equilibrate it in a 55°C water bath to prevent it from solidifying and to avoid killing the yeast cells.[5]

    • Dilute the overnight yeast cultures in sterile water or media. The final cell concentration for plating can be optimized, but a starting point is to prepare a suspension of 5 x 10^6 cells/mL.[6]

    • Add a specific volume of the yeast cell suspension to the molten top agar. For example, add 100 µL of a saturated culture to 4 mL of top agar.[5]

    • Immediately pour the yeast-top agar mixture onto pre-warmed YPD plates, swirling to ensure an even distribution across the plate surface.[5]

    • Allow the top agar to solidify completely in a sterile environment.

  • Application of Test Compound:

    • Prepare a stock solution of this compound in DMSO. Further dilutions can be made to test a range of concentrations.

    • Aseptically place sterile filter paper discs onto the center of the solidified yeast lawns.

    • Carefully apply a known volume (e.g., 10 µL) of the this compound solution to the filter disc.[7]

    • As a negative control, apply the same volume of DMSO to a separate disc on the same plate or a parallel plate.

  • Incubation and Observation:

    • Incubate the plates in an inverted position at 30°C for 24-48 hours.[3][6]

    • After incubation, observe the plates for a zone of growth inhibition (a clear halo) around the filter discs.

    • Measure the diameter of the halo. The size of the halo is proportional to the inhibitory activity of the compound.[7]

  • Data Analysis:

    • Compare the diameter of the halos produced by this compound on the wild-type and hof1Δ yeast lawns.

    • A significantly larger halo on the hof1Δ lawn compared to the wild-type lawn indicates selective inhibition.

Visualizations

Experimental Workflow for Yeast Halo Assay

G Yeast Halo Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Overnight Yeast Cultures (Wild-type and hof1Δ) prep_plates 3. Prepare Yeast Lawns on Agar Plates prep_culture->prep_plates prep_compound 2. Prepare this compound Solution apply_compound 5. Apply Compound to Disc prep_compound->apply_compound apply_disc 4. Place Sterile Disc on Yeast Lawn prep_plates->apply_disc apply_disc->apply_compound incubate 6. Incubate Plates apply_compound->incubate observe 7. Observe for Halos (Zones of Inhibition) incubate->observe measure 8. Measure Halo Diameters observe->measure compare 9. Compare Results (Wild-type vs. hof1Δ) measure->compare

Caption: Workflow of the yeast halo assay for testing this compound.

Proposed Signaling Pathway and Mechanism of Action

G Proposed Mechanism of this compound in Yeast cluster_wt Wild-Type Yeast Cell cluster_mutant hof1Δ Mutant Yeast Cell hof1_wt Hof1 Protein cytokinesis_wt Proper Cytokinesis & Cell Separation hof1_wt->cytokinesis_wt Regulates Actomyosin Ring Contraction viability_wt Cell Viability cytokinesis_wt->viability_wt compound This compound target Cytokinesis Pathway (Hof1-dependent step) compound->target failed_cytokinesis Failed Cytokinesis target->failed_cytokinesis Inhibition death Cell Death failed_cytokinesis->death compound_ext This compound compound_ext->hof1_wt No significant effect

Caption: this compound may interfere with cytokinesis in hof1Δ mutants.

References

In Vitro Experimental Design for 11-O-Methylpseurotin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core. While extensive research on this compound is still emerging, its structural similarity to the well-studied Pseurotin A suggests a range of potential biological activities. The primary reported activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a possible role in cell cycle regulation and cytokinesis.[1][2]

Pseurotin A has demonstrated a variety of promising in vitro effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.[3] These activities are often attributed to the modulation of key signaling pathways such as STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are critical in immune responses, cell proliferation, and inflammation.[3] Given the structural analogy, it is hypothesized that this compound may exhibit a similar spectrum of biological activities.

These application notes provide a detailed framework for the in vitro investigation of this compound. The following protocols for assessing anti-cancer, anti-inflammatory, and anti-angiogenic potential are based on established methodologies for its analogs and are intended to serve as a comprehensive guide for researchers to explore the therapeutic promise of this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs. This data can serve as a valuable reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[3]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)[3][4]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[3][5]
Pseurotin ACWR-R1ca (Castration-Resistant Prostate Cancer)Migration Assay2.5 µM[6]

Table 2: Anti-Inflammatory and Other Activities of Pseurotin Analogs

CompoundAssayOrganism/ModelResult (IC50)Reference
Pseurotin AIgE Production InhibitionMurine B-cells0.26 mM[3]
10-deoxypseurotin AIgE Production InhibitionMurine B-cells0.066 µM[3]
Pseurotin AChitin Synthase InhibitionErwinia carotovora220 µg/mL[7]
Pseurotin AChitin Synthase InhibitionPseudomonas syringae112 µg/mL[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound cluster_nucleus Cellular Nucleus extracellular Inflammatory Stimuli (e.g., LPS) Growth Factors receptor Receptor (e.g., TLR4, EGFR) extracellular->receptor jak JAK receptor->jak nfkb_pathway IKK Complex receptor->nfkb_pathway stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to ikb IκBα nfkb_pathway->ikb phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p65/p50) active_nfkb Active NF-κB p_ikb->active_nfkb degradation allows activation of active_nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription response Inflammation, Proliferation, Angiogenesis transcription->response compound This compound compound->jak Inhibition? compound->nfkb_pathway Inhibition?

Hypothesized signaling pathway for this compound.

General In Vitro Experimental Workflow cluster_assays In Vitro Assays start Start: Obtain this compound prep Prepare Stock Solutions (e.g., in DMSO) start->prep cytotoxicity Anti-Cancer Activity (Cytotoxicity Assay - MTT) prep->cytotoxicity inflammation Anti-Inflammatory Activity (Cytokine Release Assay - ELISA) prep->inflammation angiogenesis Anti-Angiogenesis Activity (Tube Formation Assay) prep->angiogenesis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cytotoxicity->data_analysis inflammation->data_analysis angiogenesis->data_analysis mechanism Mechanism of Action Studies (Western Blot, Reporter Assays) data_analysis->mechanism end Conclusion & Further Studies mechanism->end

Overall experimental workflow for in vitro characterization.

Anti_Inflammatory_Assay_Workflow node_start Start: Seed RAW 264.7 Macrophages in 96-well plate node_adhere Incubate overnight to allow cell adherence node_start->node_adhere node_pretreat Pre-treat with this compound (various concentrations) for 1-2 hours node_adhere->node_pretreat node_stimulate Stimulate with LPS (1 µg/mL) (excluding negative control) node_pretreat->node_stimulate node_incubate Incubate for 18-24 hours node_stimulate->node_incubate node_collect Collect supernatant node_incubate->node_collect node_elisa Quantify Cytokines (e.g., TNF-α, IL-6) using ELISA node_collect->node_elisa node_analyze Data Analysis: Calculate % inhibition and IC50 node_elisa->node_analyze node_end End: Determine Anti-Inflammatory Effect node_analyze->node_end

Workflow for the anti-inflammatory cytokine release assay.

Experimental Protocols

Anti-Cancer Activity: MTT Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HepG2, MCF-7).

Materials:

  • Cancer cell line of interest (e.g., HepG2, ATCC HB-8065)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.5%) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity: LPS-Induced Cytokine Release in Macrophages

This protocol assesses the potential of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • LPS from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by this compound and calculate the IC50 values.

Anti-Angiogenesis Activity: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • This compound

  • Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus

  • 96-well plates

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

  • Treatment and Seeding: Add this compound at various concentrations to the HUVEC suspension. Add VEGF to stimulate tube formation (except in the negative control). Immediately seed 1.5-3 x 10⁴ cells per well onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: Monitor the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

  • Data Analysis: Calculate the percentage of inhibition of tube formation for each concentration of this compound compared to the VEGF-treated control.

Mechanism of Action: Western Blot for Phosphorylated Proteins

This protocol is to investigate if this compound inhibits key signaling proteins, such as STAT3, by detecting changes in their phosphorylation status.

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • This compound

  • Stimulant (e.g., LPS or a cytokine)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with this compound for a specified time, followed by stimulation to induce phosphorylation of the target protein.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of this compound.

References

Troubleshooting & Optimization

11-O-Methylpseurotin A stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 11-O-Methylpseurotin A in aqueous solutions. The information herein is designed to facilitate troubleshooting and ensure the integrity of the compound throughout experimental procedures.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The γ-lactam ring within its spirocyclic core is particularly susceptible to hydrolysis under acidic or alkaline conditions.[1] Additionally, oxidation can occur due to the complex structure of the molecule.[1]

Q2: What is the optimal pH range for working with this compound in aqueous solutions?

A2: To minimize hydrolytic degradation, it is recommended to maintain the pH of aqueous solutions within a neutral range, ideally between pH 6.5 and 7.5.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] For long-term storage, solid this compound should be kept at -20°C in a dark, desiccated environment.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]

Q4: Can I store this compound in aqueous buffers for extended periods?

A4: Long-term storage of this compound in aqueous media is not recommended due to the risk of hydrolysis.[1] It is best to prepare fresh working solutions in your experimental buffer immediately before use.[1]

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

A5: Yes, inconsistent results can be a sign of compound degradation. This can be caused by several factors, including improper pH of the buffer, prolonged storage of aqueous solutions, or multiple freeze-thaw cycles of the stock solution. It is also important to minimize the final DMSO concentration in cell-based assays (ideally ≤ 0.1%) to avoid solvent-mediated effects.[1]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Loss of biological activity in aqueous buffer Hydrolysis: The γ-lactam ring is susceptible to cleavage outside of a neutral pH range.[1]Maintain a buffer pH between 6.5 and 7.5. Prepare fresh aqueous solutions for each experiment and use them promptly.[1]
Compound precipitation in aqueous media Low aqueous solubility: this compound is a hydrophobic molecule.[1]Prepare high-concentration stock solutions in DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is low and does not cause precipitation. Gentle sonication may aid dissolution, but avoid heating.[1]
Degradation upon exposure to air Oxidation: The complex structure contains moieties that may be sensitive to oxidation.[1]Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media.[1]
Compound degradation during storage Improper storage conditions: Temperature and light can accelerate degradation.[1]Store solid compound at -20°C, protected from light and moisture. Store DMSO stock solutions in aliquots at -80°C.[1]

Quantitative Data on Stability

Table 1: Illustrative Half-lives of β-Lactam Antibiotics in Aqueous Solution at 25°C

CompoundpHHalf-lifeReference
Ampicillin7.027 days[2]
Cefalotin7.011 days[2]
Cefoxitin (B1668866)7.05.3 days[2]
Imipenem (in broth)7.2516.9 hours[3]
Meropenem (in broth)7.2546.5 hours[3]
Piperacillin (in broth)7.2561.5 hours[3]

Table 2: Effect of Temperature on the Half-life of β-Lactam Antibiotics in Milk

CompoundTemperatureHalf-lifeReference
Amoxicillin60°C372 min[4]
Amoxicillin100°C50 min[4]
Ampicillin60°C741 min[4]
Ampicillin100°C26 min[4]
Penicillin G60°C382 min[4]
Penicillin G100°C43 min[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at a set temperature (e.g., 80°C) for a specified duration.

    • Also, subject the stock solution to the same thermal stress.

    • At each time point, withdraw a sample, dissolve/dilute with mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1100/1200 series or equivalent with a diode array detector (DAD) or MS detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G Workflow for Assessing Aqueous Stability of this compound cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Remaining vs. Time) hplc->data pathways Identify Degradation Pathways data->pathways kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for forced degradation studies of this compound.

G Potential Degradation Pathway of this compound compound This compound (Intact γ-Lactam Ring) hydrolyzed Inactive Metabolite (Opened γ-Lactam Ring) compound->hydrolyzed Hydrolysis (Acidic/Alkaline Conditions) further_degradation Further Degradation Products hydrolyzed->further_degradation Further Reactions

Caption: A simplified potential degradation pathway for this compound.

References

Preventing 11-O-Methylpseurotin A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 11-O-Methylpseurotin A in cell culture media, with a primary focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a fungal metabolite and a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid molecule.[1] Its hydrophobic nature contributes to its limited solubility in aqueous solutions like cell culture media.[2][3] Understanding its physicochemical properties is crucial for its effective use in experiments.[1]

Q2: Why does this compound precipitate in my cell culture medium?

A2: Precipitation of this compound in cell culture media is primarily due to its low aqueous solubility.[2][3] The significant hydrophobic regions in its molecular structure limit its ability to form favorable interactions with polar water molecules.[2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to effectively dissolve the compound.[2][3] It is advisable to use high-purity, anhydrous DMSO to prepare stock solutions.[3]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: High concentrations of DMSO can be toxic to cells.[4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, to avoid solvent-induced cellular stress or toxicity.[1][3] However, the tolerance to DMSO can be cell-line specific, so it is best practice to run a vehicle control (media with the same final DMSO concentration) to assess any potential effects on your specific cells.[5]

Q5: Is it advisable to filter the cell culture medium after precipitation has occurred?

A5: No, filtering the medium after precipitation is not recommended. The precipitate is the compound of interest, and filtering it out would lead to an unknown and lower effective concentration of this compound in your experiment, rendering the results unreliable.[6] The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic steps to diagnose and resolve issues with this compound precipitation during your experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding the stock solution to the media. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[6]Employ a serial dilution method. First, create an intermediate dilution of the high-concentration stock in your cell culture medium. Then, further dilute this intermediate solution to the final desired concentration. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[4][6]
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. If your desired concentration is too high, you may need to lower the working concentration for your experiment.[2]
Precipitation occurs over time during incubation. Temperature Fluctuations: Changes in temperature when moving culture vessels in and out of the incubator can affect the compound's solubility.[6]Minimize the time that culture vessels are outside the incubator. If frequent observations are necessary, consider using a microscope with a heated stage.[6] Pre-warming the cell culture media to 37°C before adding the compound can also help maintain solubility.[5]
Interaction with Media Components: this compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes.[6]If possible, try a different basal media formulation. You can also test the solubility of the compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[6]
Evaporation of Media: In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[6]
Inconsistent results in cell-based assays. Undetected Microprecipitation: The compound may be forming fine precipitates that are not easily visible, leading to variable concentrations of the soluble, active compound.Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.[2] Consider incorporating a non-toxic surfactant like Tween 80 or Pluronic F-68, or using cyclodextrins to enhance and maintain solubility.[2]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Soluble[2]
Ethanol1 mg/mL[2]
Methanol1 mg/mL[2]
WaterPoorly soluble/No data available[2]

Table 2: Recommended Storage Conditions

Form Temperature Conditions Reference
Solid Powder-20°CProtect from light and moisture.[3]
Stock Solution in DMSO-80°CStore in small aliquots to avoid repeated freeze-thaw cycles.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 445.46 g/mol )

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg[1]

  • Weighing: Carefully weigh out 4.45 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[3]

  • Intermediate Dilution (1:100): To minimize the risk of precipitation, first prepare a 100 µM intermediate solution. Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube. Add 1 µL of the 10 mM stock solution to the medium. Mix well by gentle pipetting or vortexing. This results in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution (1:10): Prepare the final 10 µM working solution. Pipette 900 µL of pre-warmed cell culture medium into a sterile tube or the well of a culture plate. Add 100 µL of the 100 µM intermediate solution. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.[1]

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Prepare Final Dilution in Pre-warmed Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

Caption: Troubleshooting flowchart for this compound precipitation.

signaling_pathway cluster_cell Yeast Cell Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Dynamics Hof1->ActomyosinRing Regulates SeptumFormation Septum Formation Hof1->SeptumFormation Regulates Cytokinesis Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis MethylpseurotinA This compound Inhibition MethylpseurotinA->Inhibition Inhibition->Hof1 Inhibits

Caption: Postulated mechanism of action of this compound in yeast.

References

Technical Support Center: Optimizing 11-O-Methylpseurotin A for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 11-O-Methylpseurotin A in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and signaling pathway diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and starting concentration for this compound in cell-based assays?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What are the known signaling pathways affected by pseurotin (B1257602) analogs, and how can I investigate this for this compound?

A2: Pseurotin A, a closely related compound, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, including the JAK/STAT, NF-κB, and MAPK pathways. Specifically, pseurotin A has been observed to inhibit the phosphorylation of STAT3. To investigate the effects of this compound, you can perform Western blot analysis to examine the phosphorylation status of key proteins in these pathways (e.g., STAT3, p65 subunit of NF-κB, ERK1/2) in response to treatment with the compound.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific biological question being addressed. It is essential to perform a dose-response experiment to determine the effective concentration range. A good starting point is to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) in a cell viability assay, such as the MTT assay, to first assess its cytotoxic effects. Based on the cytotoxicity data, you can then select a range of non-toxic concentrations to evaluate its effects in your functional assays.

Q4: I am observing high variability in my experimental results. What are the common causes and how can I troubleshoot this?

A4: High variability in cell-based assays can arise from several factors. One common issue with hydrophobic compounds like this compound is poor solubility and stability in aqueous culture media, which can lead to inconsistent concentrations. Ensure complete dissolution of the compound in DMSO before diluting it in your final assay medium. Prepare fresh dilutions for each experiment. Other factors include inconsistent cell seeding density, variations in incubation times, and pipette inaccuracies. Standardizing these experimental parameters is crucial for reproducibility.

Troubleshooting Guides

Issue 1: Low or No Compound Activity

Possible Cause Troubleshooting Step
Compound Degradation This compound may be unstable in aqueous solutions or sensitive to light. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment to ensure you are using an effective concentration.
Cell Line Insensitivity The target of this compound may not be expressed or be critical in your chosen cell line. Consider using a different cell line or validating target expression.
Assay Window Too Short The biological effect of the compound may require a longer incubation time. Perform a time-course experiment to determine the optimal treatment duration.

Issue 2: High Background or Off-Target Effects

Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in your assay is below 0.5%. High concentrations of DMSO can be toxic to cells and have off-target effects.
Compound Precipitation Due to its hydrophobic nature, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. If precipitation occurs, consider using a lower concentration or a different formulation.
Non-specific Binding The compound may bind non-specifically to plasticware or serum proteins in the medium. Using low-protein binding plates and pre-incubating the compound in serum-free media before adding it to the cells can sometimes mitigate this.
Contamination Microbial contamination can interfere with cell-based assays. Regularly check your cell cultures for any signs of contamination.

Quantitative Data

Direct experimental data for this compound is limited.[2] The following table summarizes the reported in vitro efficacy of the closely related compounds, pseurotin A and pseurotin D. These values can serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., IL-6 for STAT3 activation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a suitable agonist (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response (MTT Assay) Determine IC50 prep_compound->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response functional_assay Functional Assays (e.g., Cytokine Release, Reporter Gene) dose_response->functional_assay Select non-toxic concentrations mechanism_study Mechanism of Action (e.g., Western Blot for Signaling Proteins) functional_assay->mechanism_study data_analysis Analyze and Interpret Results mechanism_study->data_analysis

Experimental workflow for this compound.

jak_stat_pathway Inhibition of the JAK/STAT Signaling Pathway by Pseurotins cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT3 jak->stat Phosphorylation p_stat p-STAT3 dimer p-STAT3 Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Transcription pseurotin This compound (Pseurotin A) pseurotin->jak Inhibition

JAK/STAT signaling pathway inhibition.

nfkb_pathway Potential Modulation of the NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 Recruitment ikk IKK Complex myd88->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription pseurotin This compound pseurotin->ikk Potential Inhibition

Potential modulation of NF-κB signaling.

References

Troubleshooting inconsistent results with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Our goal is to help you achieve consistent and reliable experimental results.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, from compound stability to assay-specific variables. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Compound Activity

Potential Cause Recommended Solution
Compound Degradation This compound is susceptible to hydrolysis and oxidation. Ensure proper storage of the solid compound at -20°C in a dark, desiccated environment. Stock solutions in anhydrous DMSO should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Improper Solvent Use high-purity, anhydrous DMSO for stock solutions. For aqueous working solutions, perform serial dilutions to minimize the final DMSO concentration (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity or compound precipitation.
Low Aqueous Solubility This compound is hydrophobic. If precipitation is observed in aqueous buffers, consider using a different buffer system or adding a small amount of a biocompatible surfactant, if your assay allows. Gentle sonication can aid dissolution, but avoid heating.

Issue 2: High Variability Between Replicates

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use fresh pipette tips for each dilution.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Work with cells in their logarithmic growth phase for optimal health and responsiveness.
Edge Effects in Plate-Based Assays To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates. Instead, fill them with sterile PBS or media.

Issue 3: Assay-Specific Problems (e.g., MTT Assay)

Potential Cause Recommended Solution
Interference with Assay Reagents This compound, like many natural products, may have inherent color or reducing properties that can interfere with colorimetric assays like MTT. Run a cell-free control with the compound and MTT reagent to check for direct reduction.
Incomplete Formazan (B1609692) Solubilization Ensure complete dissolution of formazan crystals by using a sufficient volume of solubilization buffer (e.g., DMSO or an SDS-based solution) and allowing adequate incubation time with gentle agitation.
High Background Signal High background can result from contaminated reagents or media. Use fresh, sterile solutions. Phenol (B47542) red in media can also interfere, so consider using phenol red-free media for the assay.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q2: What is the primary mechanism of action of this compound?

The most well-documented activity of this compound is the selective inhibition of a Hof1 deletion strain in the yeast Saccharomyces cerevisiae. Hof1 is a protein crucial for cytokinesis, specifically in regulating the actomyosin (B1167339) ring and septum formation. Its mechanism in mammalian cells is not as well-defined, but related compounds like Pseurotin A and D have been shown to modulate pathways such as JAK/STAT and NF-κB.

Q3: What is a suitable starting concentration for in vitro experiments?

Publicly available IC50 data for this compound is limited. However, based on data from its analogs, Pseurotin A and D, a starting concentration range of 1-50 µM is recommended for initial screening in mammalian cell lines. Dose-response experiments are crucial to determine the optimal concentration for your specific cell type and assay.

Q4: Can I use solvents other than DMSO?

While DMSO is the most common solvent due to the compound's hydrophobicity, other organic solvents like ethanol (B145695) or methanol (B129727) can be used for initial solubilization. However, it is critical to ensure the final concentration of any organic solvent in your cell-based assay is non-toxic to the cells (typically well below 1%).

Data Presentation

Direct IC50 values for this compound are not widely reported in the literature. The following tables provide efficacy data for the closely related analogs, Pseurotin A and Pseurotin D, which can serve as a reference for experimental design.

Table 1: In Vitro Efficacy of Pseurotin Analogs

CompoundCell LineAssayIC50 / Effective Concentration
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)SRB Assay22.2 µg/mL (for n-Butanol extract containing Pseurotin A)[1]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.2 µM[1]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[1]
Pseurotin DCD4+ T CellsProliferation AssaySignificant decrease at 5 and 10 µM
Pseurotin DCD8+ T CellsProliferation AssaySignificant decrease at 5 and 10 µM

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sterile cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • Calculate the required mass of this compound (Molecular Weight: 445.46 g/mol ). For 1 mL of a 10 mM stock, 4.45 mg is needed.

    • Weigh the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in your experimental cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the working solution is below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Prepare working solutions fresh for each experiment.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Troubleshooting Workflow

cluster_compound Compound Integrity cluster_protocol Protocol Review cluster_assay Assay Specifics start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound storage Improper Storage? check_compound->storage solubility Precipitation in Media? check_compound->solubility degradation Degradation Suspected? check_compound->degradation check_protocol Step 2: Review Experimental Protocol pipetting Pipetting Errors? check_protocol->pipetting cells Cell Health/Density Issues? check_protocol->cells controls Controls Behaving as Expected? check_protocol->controls check_assay Step 3: Assay-Specific Checks interference Compound Interference? (e.g., color, autofluorescence) check_assay->interference reagents Reagent Performance? check_assay->reagents solution_found Problem Resolved storage->check_protocol solubility->check_protocol degradation->check_protocol pipetting->check_assay cells->check_assay controls->check_assay interference->solution_found reagents->solution_found

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Workflow for Cell-Based Assays

prep_solutions Prepare Stock & Working Solutions seed_cells Seed Cells in Multi-well Plate prep_solutions->seed_cells cell_adhesion Allow Cells to Adhere (Overnight) seed_cells->cell_adhesion compound_treatment Treat Cells with this compound (and Controls) cell_adhesion->compound_treatment incubation Incubate for a Defined Period (e.g., 24-72h) compound_treatment->incubation endpoint_assay Perform Endpoint Assay (e.g., MTT, Western Blot, etc.) incubation->endpoint_assay data_analysis Data Acquisition & Analysis endpoint_assay->data_analysis

Caption: A general experimental workflow for in vitro cell-based assays.

Hof1 Signaling Pathway in S. cerevisiae

cluster_mitosis Mitosis septins Septin Ring Assembly hof1 Hof1 Protein septins->hof1 recruits amr Actomyosin Ring (AMR) Formation amr->hof1 regulates cytokinesis Cytokinesis & Septum Formation hof1->cytokinesis promotes compound This compound compound->hof1 inhibits?

Caption: Postulated role of Hof1 in yeast cytokinesis and its inhibition.

References

11-O-Methylpseurotin A storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the solid powder should be kept at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is dependent on the storage conditions. When stored as a solid powder at -20°C, it can be stable for up to two years. Stock solutions in DMSO stored at -80°C are typically stable for up to six months. For short-term use, stock solutions in DMSO can be kept at 4°C for up to two weeks.

Q3: What are the common causes of degradation for this compound?

A3: this compound can be susceptible to degradation through several mechanisms:

  • Hydrolysis: The γ-lactam ring within its structure can be hydrolyzed, particularly in acidic or alkaline aqueous solutions. It is best to maintain aqueous solutions at a neutral pH (6.5-7.5).

  • Oxidation: The complex structure contains moieties that can be sensitive to oxidation. When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Solvent-mediated degradation: While DMSO is a common solvent, prolonged exposure or high concentrations can affect the compound's stability. Use high-purity, anhydrous DMSO and keep the final concentration in cell-based assays low (ideally ≤ 0.1%).

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method can effectively separate the intact compound from any potential degradation products, allowing for accurate quantification of its purity over time.

Storage Conditions and Shelf Life Summary

FormStorage TemperatureShelf LifeKey Considerations
Solid Powder-20°CUp to 2 yearsProtect from light and moisture.
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.
Stock Solution in DMSO4°CUp to 2 weeksFor short-term experimental use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in aqueous buffers Hydrolysis of the γ-lactam ring.Maintain the pH of aqueous solutions within a neutral range (6.5-7.5) using a suitable buffer. Prepare fresh working solutions before each experiment and avoid long-term storage in aqueous media.
Inconsistent results in cell-based assays Solvent-mediated degradation or cellular toxicity from the solvent.Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Precipitation of the compound in working solutions Low aqueous solubility of this compound.Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low enough to not cause precipitation. Gentle sonication may aid in dissolution.
Compound degradation upon exposure to air Oxidation of sensitive moieties in the molecular structure.Handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents and media for preparing solutions.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare stable and accurate solutions of this compound for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution (Molecular Weight = 445.46 g/mol ), you would need 4.45 mg. c. Dissolve the powder in the appropriate volume of anhydrous DMSO. d. Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present. e. Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. f. Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Buffer): a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration. c. Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay. d. Prepare working solutions fresh for each experiment and do not store them for extended periods.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound under various experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero): a. Prepare a fresh solution of this compound in the desired solvent (e.g., DMSO, then diluted in the experimental buffer). b. Set up the HPLC system with a suitable gradient elution method (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes) at a flow rate of 1 mL/min. Set the detector wavelength to an appropriate value for this compound (a UV scan can determine the optimal wavelength, typically around 254 nm for similar compounds). c. Inject a sample of the freshly prepared solution onto the HPLC system. d. Record the chromatogram and determine the peak area of the intact this compound. This will serve as the baseline (100% stability).

  • Stress Conditions: a. Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure). b. Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis: a. At each scheduled time point, remove an aliquot from each stress condition. b. Analyze the sample by HPLC using the same method as the initial analysis. c. Record the chromatogram and determine the peak area of the intact this compound. d. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at time zero. e. Monitor for the appearance of new peaks, which may indicate degradation products.

Signaling Pathways and Experimental Workflows

Studies on the broader family of pseurotins suggest that they can modulate key inflammatory signaling pathways. Additionally, this compound has been shown to have effects on yeast cell division through the inhibition of the Hof1 protein.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 9. Transcription MethylpseurotinA This compound (Pseurotins) MethylpseurotinA->P_JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory effect of pseurotins.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation NFkB_IkB NF-κB / IκB (Inactive Complex) IKK_complex->NFkB_IkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus 6. Translocation NFkB_IkB->NFkB 5. Release of NF-κB P_IkB P-IκB NFkB_IkB->P_IkB Proteasome Proteasome P_IkB->Proteasome 4. Ubiquitination & Degradation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 7. Transcription MethylpseurotinA This compound (Pseurotins) MethylpseurotinA->IKK_complex Inhibition

Caption: The NF-κB signaling pathway and the inhibitory effect of pseurotins.

Hof1_Inhibition_Workflow Normal_Cell Normal Yeast Cell (S. cerevisiae) Hof1 Hof1 Protein Normal_Cell->Hof1 Treated_Cell Yeast Cell Treated with This compound Cytokinesis Proper Cytokinesis Hof1->Cytokinesis Inhibited_Hof1 Inhibited Hof1 Protein Cell_Division Successful Cell Division Cytokinesis->Cell_Division Failed_Cytokinesis Failed Cytokinesis Cell_Death Cell Death or Growth Arrest Treated_Cell->Inhibited_Hof1 Inhibited_Hof1->Failed_Cytokinesis Failed_Cytokinesis->Cell_Death MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibition

Caption: Logical workflow of Hof1 inhibition by this compound in yeast.

Impact of DMSO concentration on 11-O-Methylpseurotin A activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 11-O-Methylpseurotin A. The information is designed to address specific issues that may arise, with a focus on the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on the compound's activity.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound in experimental settings.

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected compound activity DMSO concentration: High concentrations of DMSO can be cytotoxic and may interfere with the biological activity of this compound.[1]Maintain a final DMSO concentration in your cell-based assays at or below 0.5%, and ideally under 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration to differentiate solvent effects from compound activity.[1]
Compound precipitation: Diluting a DMSO stock solution in an aqueous buffer can cause the hydrophobic this compound to precipitate, reducing its effective concentration.[2]Visually inspect for any precipitate after dilution. Consider lowering the final working concentration of the compound. For challenging solubility, a co-solvent system (e.g., DMSO with PEG300 and Tween 80) may be necessary.
Compound degradation: The compound may degrade due to improper storage or handling.Store solid this compound at -20°C in a dark, desiccated environment.[2] Prepare stock solutions in anhydrous DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
High variability in experimental replicates Inconsistent cell seeding: Uneven cell distribution in assay plates can lead to significant variations in results.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell seeding.
Variable incubation times: Differences in incubation periods can affect cell growth and compound efficacy.Standardize all incubation times precisely.
Unexpected cytotoxicity High DMSO concentration: DMSO concentrations above 1% can be toxic to many cell lines, leading to cell death that is not a direct result of the compound's activity.[1]Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration in your experiments below this cytotoxic level.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its ability to dissolve the compound effectively.[2]

Q2: What is a safe final concentration of DMSO for cell-based assays?

A2: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of less than 0.1% to minimize solvent-induced effects on cell viability and compound activity.[1][2] However, the sensitivity to DMSO can vary between cell lines, so it is best to determine the specific tolerance of your cell line.

Q3: How should I store this compound and its solutions?

A3: Solid this compound should be stored at -20°C in a dry, dark place.[2] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to prevent degradation from multiple freeze-thaw cycles.[2]

Q4: My this compound solution in DMSO appears cloudy after dilution in my aqueous buffer. What should I do?

A4: Cloudiness indicates that the compound is precipitating out of solution. You can try to lower the final concentration of this compound in your assay. Alternatively, using a co-solvent system or surfactants may help to improve solubility. It is not recommended to proceed with a suspension, as the actual concentration of the dissolved, active compound will be unknown.

Q5: What is the known mechanism of action for this compound?

A5: this compound has been identified as a selective inhibitor of a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting it may interfere with cytokinesis.[2] Related compounds, pseurotin (B1257602) A and D, have been shown to inhibit the JAK/STAT and NF-κB signaling pathways in macrophages.[1]

Data Presentation

Impact of DMSO Concentration on Cell Viability (Hypothetical Data)

This table provides a representative example of how increasing DMSO concentrations might affect the viability of a typical cancer cell line, as measured by an MTT assay.

Final DMSO Concentration (%)Cell Viability (%)Standard Deviation
0 (Control)1004.5
0.198.25.1
0.2595.64.8
0.590.15.5
1.075.36.2
2.045.87.1
Effect of DMSO Concentration on this compound Inhibitory Activity (Hypothetical Data)

This table illustrates a hypothetical scenario where the inhibitory activity of a fixed concentration of this compound is measured in the presence of varying DMSO concentrations.

Final DMSO Concentration (%)This compound (10 µM) Inhibition (%)Standard Deviation
0.185.23.7
0.2583.94.1
0.578.54.5
1.065.15.3
2.030.76.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of solid this compound to reach room temperature before opening.

    • Weigh the required amount of the compound.

    • Dissolve the solid in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C.[2][3]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is kept at a minimum (ideally ≤ 0.1%).[2]

    • Prepare working solutions fresh for each experiment.

Protocol 2: Yeast Halo Assay for Hof1 Inhibition

This assay is used to assess the selective inhibition of a hof1Δ mutant yeast strain.[4]

  • Yeast Strain Preparation:

    • Grow cultures of the hof1Δ mutant and a wild-type control strain of Saccharomyces cerevisiae overnight in appropriate liquid media.

    • Spread a lawn of each yeast strain evenly onto separate solid growth medium plates.[4]

  • Compound Application:

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Place the discs onto the center of the yeast lawns.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 24-48 hours.[4]

    • Measure the diameter of the zone of inhibition (the clear "halo" where yeast growth is inhibited) around each disc.[4] A larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_controls Controls stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions (Serial Dilution) stock->working Dilute in Assay Buffer treat Treat Cells with Working Solutions working->treat seed Seed Cells in Assay Plate seed->treat incubate Incubate for a Defined Period treat->incubate measure Measure Endpoint (e.g., Viability, Inhibition) incubate->measure vehicle Vehicle Control (DMSO only) vehicle->treat positive Positive Control positive->treat negative Negative Control (Untreated) negative->treat

Experimental Workflow for a Cell-Based Assay

Troubleshooting_Logic start Inconsistent/Low Activity? check_dmso Check Final DMSO Concentration start->check_dmso Yes dmso_high Is DMSO > 0.5%? check_dmso->dmso_high check_precipitate Inspect for Precipitation precipitate_present Precipitate Visible? check_precipitate->precipitate_present check_storage Verify Compound Storage storage_improper Improper Storage? check_storage->storage_improper dmso_high->check_precipitate No reduce_dmso Reduce DMSO Concentration & Rerun dmso_high->reduce_dmso Yes precipitate_present->check_storage No lower_conc Lower Working Concentration or Use Co-Solvent precipitate_present->lower_conc Yes new_aliquot Use Fresh Aliquot of Compound storage_improper->new_aliquot Yes

Troubleshooting Logic for Inconsistent Activity

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization ikb IκB nfkb NF-κB ikb_nfkb IκB-NF-κB Complex nfkb_nuc NF-κB ikb_nfkb->nfkb_nuc IκB Degradation gene Gene Transcription (Inflammation, Proliferation) stat_dimer->gene Nuclear Translocation nfkb_nuc->gene pseurotin This compound (Pseurotin Family) pseurotin->jak Inhibition pseurotin->ikb Inhibition of Degradation

Putative Signaling Pathway Inhibition

References

Avoiding oxidative degradation of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis : The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air or in oxygenated media Oxidation : The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction : Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Degradation of the compound during storage Improper storage conditions : Temperature and light can significantly impact the stability of this compound.[1]Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility : this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, ensure the final concentration is below its solubility limit and consider the use of a co-solvent if compatible with the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C.[1] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1]

Q2: What solvents are recommended for dissolving this compound? A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol (B129727) are commonly used solvents for creating stock solutions of this compound.[2] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.

Q3: How can I monitor the stability of this compound in my experimental setup? A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] A stability-indicating HPLC method can separate the intact compound from its potential degradation products.[1]

Q4: Are there any specific chemical moieties in this compound that are particularly prone to oxidation? A4: While specific studies on the oxidative degradation pathway of this compound are not extensively detailed in the provided search results, its complex structure containing multiple stereocenters and functional groups, including a benzoyl moiety and a dihydroxyhexenyl side chain, suggests potential sites for oxidation.[3] The conjugated ketone and double bonds could be susceptible to oxidative cleavage or epoxidation.

Q5: What is the known mechanism of action of this compound? A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][4] Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general procedure to determine the stability of this compound under various experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound.[1]

  • Stress Conditions:

    • Subject aliquots of the solution to relevant stress conditions (e.g., elevated temperature, different pH buffers, exposure to light, or oxidizing agents).

  • Time-Point Analysis:

    • At each scheduled time point, remove an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.[1]

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

Logical Workflow for Preventing Degradation

cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation cluster_outcome Outcome Storage Store Solid at -20°C (dark, desiccated) Inert Use Inert Atmosphere (N2 or Ar) Storage->Inert StableCompound Stable this compound Storage->StableCompound Stock Store DMSO Stock at -80°C (aliquoted) Fresh Prepare Fresh Working Solutions Stock->Fresh Stock->StableCompound Degas Use Degassed Solvents Inert->Degas Inert->StableCompound Antioxidant Consider Antioxidants Degas->Antioxidant Degas->StableCompound Antioxidant->StableCompound pH Maintain Neutral pH (6.5-7.5) Fresh->pH Fresh->StableCompound LowDMSO Minimize Final DMSO (≤ 0.1%) pH->LowDMSO pH->StableCompound LowDMSO->StableCompound

Caption: Workflow for minimizing degradation of this compound.

Proposed Oxidative Degradation Pathway

cluster_main Oxidative Degradation cluster_prevention Prevention Strategies Compound This compound (Active) Degradation Oxidative Degradation Compound->Degradation Oxidants Oxidizing Agents (e.g., O2, ROS) Oxidants->Degradation Products Degradation Products (Inactive/Less Active) Degradation->Products InertAtmo Inert Atmosphere InertAtmo->Degradation Inhibits Antioxidants Antioxidants Antioxidants->Degradation Inhibits

Caption: Generalized pathway of oxidative degradation and prevention.

References

Common pitfalls in experiments with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, the solid compound should be stored at -20°C in a dark and desiccated environment.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its good solubility in this organic solvent.[1][2] For aqueous-based experiments, it is critical to perform serial dilutions to ensure the final DMSO concentration is minimal (ideally ≤ 0.1%) to prevent solvent-induced effects on cells and to maintain compound solubility.[1][3]

Q3: My compound is precipitating when I dilute it in my aqueous experimental media. What should I do?

A3: Precipitation is a common issue due to the hydrophobic nature and low aqueous solubility of this compound.[1][2] Here are a few troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the working concentration to a level where the compound remains soluble in the aqueous medium.[2]

  • Optimize co-solvent percentage: While aiming for a low final DMSO concentration, a slightly higher percentage might be necessary to maintain solubility. Always include a vehicle control with the identical DMSO concentration.[2]

  • Use sonication: Sonication can aid in the dissolution of the compound, but care must be taken to avoid excessive heating which could lead to degradation.[1]

  • Incorporate surfactants or cyclodextrins: For persistent solubility issues, consider adding a non-toxic surfactant like Tween 80 or using cyclodextrins to encapsulate the hydrophobic molecule and enhance its aqueous solubility.[2]

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors, including compound instability and variability in experimental procedures.[1][3] Key areas to check are:

  • Compound degradation: this compound is susceptible to hydrolysis, especially in acidic or alkaline conditions, and oxidation.[1] It is crucial to maintain a neutral pH (6.5-7.5) and prepare fresh solutions before each experiment.[1] Handling the compound and solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.[1]

  • Variable cell seeding density: The number of cells per well is critical for reproducible results in assays like the MTT assay.[3]

  • Inconsistent incubation times and pipetting errors: Standardize all incubation periods and ensure accurate liquid handling with calibrated pipettes.[3]

Q5: What is the known mechanism of action for this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][4][5] Hof1 is a protein involved in the regulation of cytokinesis, specifically in actomyosin (B1167339) ring dynamics and septum formation.[1] While its precise molecular targets are still under investigation, studies on related pseurotins suggest potential involvement of the JAK/STAT and NF-κB signaling pathways in their anti-inflammatory effects.[3]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Loss of Compound Activity
Potential Cause Recommended Solution
Hydrolysis The γ-lactam ring in the spirocyclic core of this compound can be hydrolyzed under acidic or alkaline conditions. Maintain a neutral pH (6.5-7.5) in aqueous solutions and prepare them fresh before use.[1]
Oxidation The complex structure may be sensitive to oxidation. Handle the compound and its solutions under an inert atmosphere and use degassed solvents where possible.[1]
Improper Storage Temperature and light can degrade the compound. Store the solid at -20°C in a dark, desiccated environment and DMSO stock solutions at -80°C in aliquots.[1]
Issue 2: High Variability in Bioassays
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated multichannel pipettes for plating. Optimize cell density to maintain cells in the logarithmic growth phase.[3]
Variable Reagent Concentration Prepare fresh dilutions of stimuli (e.g., LPS) and the compound for each experiment. Ensure thorough mixing of stock solutions before dilution.[3]
Temperature Gradients Incubate plates in a temperature-controlled and humidified incubator, avoiding areas with poor air circulation.[3]
Inadequate Plate Washing Ensure complete filling and aspiration of all wells during each wash step in assays like ELISA. An automated plate washer can improve consistency.[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (445.46 g/mol ).

  • Dissolution: Carefully weigh the calculated mass of the compound and dissolve it in the appropriate volume of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C.[1][6]

  • Preparation of Working Solutions: Prepare working solutions fresh for each experiment by performing serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[3][6]

Protocol 2: MTT Cytotoxicity Assay

This protocol assesses the potential cytotoxicity of this compound.

Materials:

  • Cells (e.g., RAW 264.7 macrophages)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (0.5 mg/mL)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[3]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control. Incubate for 24-48 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[3]

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway Diagrams

pseurotin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK JAK TLR4->JAK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p IkBa_p->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB_p->Gene_Expression translocates to nucleus JAK_p p-JAK JAK->JAK_p STAT3 STAT3 STAT3_p p-STAT3 STAT3->STAT3_p JAK_p->STAT3 phosphorylates STAT3_p->Gene_Expression translocates to nucleus Pseurotin Pseurotin A/D (and potentially This compound) Pseurotin->IkBa_p inhibits Pseurotin->STAT3_p inhibits

Caption: Potential anti-inflammatory signaling pathway inhibition by pseurotins.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding (e.g., RAW 264.7 macrophages) pretreatment Pre-treatment with This compound or Vehicle Control cell_seeding->pretreatment compound_prep Prepare this compound Working Solutions compound_prep->pretreatment stimulation Stimulation (e.g., with LPS) pretreatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay cytokine_quant Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) supernatant_collection->cytokine_quant troubleshooting_logic start Inconsistent Experimental Results? check_solubility Is the compound fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_stability Are solutions freshly prepared? stability_yes Yes check_stability->stability_yes stability_no No check_stability->stability_no check_assay_params Are assay parameters (cell density, etc.) consistent? params_yes Yes check_assay_params->params_yes params_no No check_assay_params->params_no check_controls Are controls (vehicle, positive) behaving as expected? controls_yes Yes check_controls->controls_yes controls_no No check_controls->controls_no solubility_yes->check_stability Yes remediate_solubility Remediate Solubility: - Lower concentration - Use sonication - Add surfactant solubility_no->remediate_solubility No stability_yes->check_assay_params Yes remediate_stability Remediate Stability: - Prepare fresh solutions - Check pH - Use inert atmosphere stability_no->remediate_stability No params_yes->check_controls Yes remediate_params Remediate Parameters: - Optimize cell seeding - Standardize incubation times - Calibrate pipettes params_no->remediate_params No further_investigation Further Investigation: - Potential off-target effects - Re-evaluate hypothesis controls_yes->further_investigation Yes remediate_controls Troubleshoot Controls: - Check reagent integrity - Review protocol controls_no->remediate_controls No

References

Validation & Comparative

11-O-Methylpseurotin A vs. Pseurotin A: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. The available experimental data, methodologies, and associated signaling pathways are detailed to inform future research and development.

Currently, a significant disparity exists in the volume of publicly available in vivo efficacy data between this compound and Pseurotin A. While Pseurotin A has been evaluated in multiple animal models for various conditions, in vivo studies on this compound are not extensively documented in peer-reviewed literature.[1] This guide summarizes the existing data to facilitate a comparative understanding.

Quantitative Data Summary

The following table summarizes the available quantitative in vivo data for Pseurotin A across different models. Due to the limited data for this compound, a direct quantitative comparison is not feasible at this time.

CompoundAnimal ModelConditionKey Quantitative Findings
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[1][2]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[1][3]
Nude Mouse (orthotopic xenograft)Prostate Cancer (PC-3 cells)Suppressed in vivo progression and prevented locoregional and distant tumor recurrences after surgical excision.[4] A 28% reduction in PSCK9 expression and an 18% increase in LDLR level in tumor lysates was observed.[4]
Nude Mouse (xenograft)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Daily oral 10 mg/kg dose significantly suppressed tumor locoregional and distant recurrences.[5] Reduced serum total cholesterol by 25.1%, LDL-C by 46.4%, PCSK9 by 17.6%, and PSA by 15.9%.[5]
Nude Mouse (orthotopic xenograft)Breast Cancer (BT-474 cells)Daily oral 10 mg/kg dose suppressed tumor progression and locoregional recurrence.[6]
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited for Pseurotin A are provided below.

Pseurotin A for Osteoporosis in Ovariectomized (OVX) Mice[2]
  • Animal Model: Female mice subjected to ovariectomy to induce osteoporosis.

  • Treatment: Pseurotin A administered to the OVX mice.

  • Assessment:

    • Micro-CT Analysis: Bone samples were analyzed to determine bone volume and microarchitecture.

    • Histomorphometry: Used to quantify osteoclast activity.

    • ROS Measurement: In vivo reactive oxygen species (ROS) production was assessed by intravenous injection of dihydroethidium (B1670597) (DHE) 24 hours prior to sacrifice.

Pseurotin A for Prostate Cancer in Nude Mice[4][5]
  • Animal Model: Male nude mice.

  • Tumor Induction:

    • Orthotopic xenograft of PC-3 cells.[4]

    • Subcutaneous xenograft of CWR-R1ca-Luc cells in mice fed a high-fat diet.[5]

  • Treatment: Daily oral gavage of Pseurotin A (e.g., 10 mg/kg).[5] Treatment started before primary tumor resection surgery and continued for several weeks.[5]

  • Assessment:

    • Tumor Growth and Recurrence: Tumor volume and weight were measured.[5] Bioluminescence imaging was used to track metastasis.[5]

    • Western Blot Analysis: Tumor and liver lysates were analyzed for protein expression levels of PCSK9 and LDLR.[4][6]

    • Serum Analysis: Blood samples were analyzed for levels of total cholesterol, LDL-C, PCSK9, and prostate-specific antigen (PSA).[5]

Signaling Pathways and Mechanisms of Action

The biological activities of Pseurotin A are attributed to its modulation of key signaling pathways. In contrast, the mechanism of this compound has primarily been studied in vitro.

Pseurotin A

Pseurotin A has demonstrated a range of biological activities, including anti-cancer, antioxidant, and immunosuppressive effects.[7] Its mechanisms often involve the modulation of critical signaling pathways.

  • PCSK9-LDLR Axis: Pseurotin A acts as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) expression and its interaction with the low-density lipoprotein receptor (LDLR).[4][6][8] By inhibiting PCSK9, Pseurotin A prevents the degradation of LDLR, leading to increased clearance of LDL-C and reduced cholesterol levels, which can suppress the progression of certain cancers.[5][8]

  • STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway, crucial for immune responses and cell growth, is modulated by pseurotins.[1] Inhibition of STAT signaling pathways has been observed in murine macrophages and splenocytes.[7]

  • ROS Suppression: In the context of osteoporosis, Pseurotin A suppresses intracellular reactive oxygen species (ROS) levels by inhibiting RANKL-induced ROS production and enhancing ROS scavenging enzymes. This subsequently suppresses the MAPK pathway.[2]

PseurotinA_Pathway cluster_cancer Prostate/Breast Cancer cluster_osteoporosis Osteoporosis PseurotinA1 Pseurotin A PCSK9 PCSK9 Expression & Interaction PseurotinA1->PCSK9 Inhibits LDLR LDLR Degradation PCSK9->LDLR Promotes LDL_C Serum LDL-C LDLR->LDL_C Reduces TumorGrowth Tumor Progression & Recurrence LDL_C->TumorGrowth Promotes PseurotinA2 Pseurotin A ROS Intracellular ROS PseurotinA2->ROS Inhibits RANKL RANKL RANKL->ROS Induces MAPK MAPK Pathway ROS->MAPK Activates Osteoclastogenesis Osteoclastogenesis & Bone Loss MAPK->Osteoclastogenesis Promotes MethylpseurotinA_Pathway MethylpseurotinA This compound Hof1 Hof1 Protein (Cytokinesis Regulator) MethylpseurotinA->Hof1 Inhibits (in Hof1Δ strain) Cytokinesis Cytokinesis Hof1->Cytokinesis Regulates CellDeath Yeast Cell Death Experimental_Workflow A Animal Model Selection (e.g., Mouse, Rat, Zebrafish) B Disease Induction (e.g., Xenograft, Ovariectomy, PTZ) A->B C Compound Administration (e.g., Oral Gavage, Injection) B->C D Monitoring & Data Collection (e.g., Tumor size, Imaging, Blood samples) C->D E Endpoint Analysis (e.g., Histology, Western Blot, Biomarker assays) D->E F Efficacy & Toxicity Assessment E->F

References

A Comparative Analysis of the Bioactivities of 11-O-Methylpseurotin A and Pseurotin D

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers and Drug Development Professionals

The pseurotins are a family of fungal secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Characterized by a unique spirocyclic γ-lactam core, these natural products present a promising scaffold for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two members of this family: 11-O-Methylpseurotin A and Pseurotin D. The information presented herein, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct bioactivities and potential therapeutic applications of these two compounds.

Summary of Bioactivities

While structurally related, this compound and Pseurotin D exhibit markedly different biological activity profiles. Pseurotin D has been the subject of more extensive investigation and has demonstrated a range of effects, including anti-inflammatory, immunomodulatory, and pro-apoptotic activities. In contrast, the known bioactivity of this compound is more specific, primarily centered on its selective inhibition of a genetically modified yeast strain.

CompoundBioactivityTarget/Model SystemKey Findings
This compound Selective InhibitionSaccharomyces cerevisiae (Hof1 deletion strain)Selectively inhibits the growth of the Hof1 deletion mutant strain.[1]
Antiseizure ActivityLarval Zebrafish (Pentylenetetrazole-induced seizure model)Inactive in preventing seizure activity.[2][3]
Pseurotin D ImmunomodulationHuman T-cells (CD4+ and CD8+)Inhibits activation and proliferation; decreases production of pro-inflammatory cytokines (TNF-α).[4][5][6]
ImmunomodulationHuman B-cellsAffects differentiation but does not significantly inhibit activation.[4][5]
Anti-cancer (Apoptosis Induction)Human Lymphoid Leukemia Cells (MEC-1)Induces apoptosis and arrests the cell cycle at the G2/M phase.[7][8] The calculated IC50 for decreased cell number was 23 µM.[9]
Anti-inflammatoryMurine Macrophages (RAW 264.7)Inhibits proliferation and production of nitric oxide (NO) and IL-6.[10][11]
In vivo Anti-inflammatoryMouse (Ovalbumin-induced footpad edema)Decreased paw swelling and production of pro-inflammatory cytokines.[4]

Detailed Experimental Protocols

Yeast Halo Assay for this compound Bioactivity

This assay was instrumental in identifying the selective inhibitory activity of this compound.[1]

  • Yeast Strains: A wild-type Saccharomyces cerevisiae strain and a strain with a deletion of the HOF1 gene (hof1Δ) were used.

  • Culture Preparation: A lawn of each yeast strain was spread evenly onto solid yeast extract-peptone-dextrose (YPD) agar (B569324) plates.

  • Compound Application: A sterile filter paper disc was impregnated with a known concentration of this compound and placed onto the center of the agar plate.

  • Incubation: The plates were incubated at 30°C for 24-48 hours.

  • Analysis: The diameter of the zone of inhibition (the "halo") around the filter disc was measured. A larger halo on the hof1Δ plate compared to the wild-type plate indicated selective inhibition.

T-Cell Activation and Proliferation Assay for Pseurotin D

This protocol details the investigation of Pseurotin D's immunomodulatory effects on human T-cells.[4][6]

  • Cell Isolation: Human CD4+ and CD8+ T-cells were isolated from peripheral blood.

  • Activation: T-cells were activated using anti-CD3 (1 µg/mL) and anti-CD28 (0.01 µg/mL) antibodies for 5 days.

  • Treatment: Pseurotin D was added to the cell cultures at various concentrations (e.g., 1, 5, and 10 µM) for the duration of the activation period.

  • Proliferation Analysis: Cell proliferation was assessed by direct cell counting using a hemocytometer. Pseurotin D significantly decreased the number of CD4+ T-cells at concentrations of 5 and 10 µM.[4]

  • Activation Marker Analysis: The expression of activation markers, such as CD25 and CD69, was measured by flow cytometry. Pseurotin D dose-dependently inhibited the expression of these markers.[4][6]

  • Cytokine Production Analysis: The concentration of TNF-α in the cell culture supernatant was measured by ELISA. Pseurotin D significantly inhibited TNF-α production at 5 and 10 µM.[4]

Apoptosis Induction Assay in Leukemia Cells by Pseurotin D

This protocol was used to determine the pro-apoptotic activity of Pseurotin D on the MEC-1 human lymphoid leukemia cell line.[8]

  • Cell Culture: MEC-1 cells were cultured in appropriate media.

  • Treatment: Cells were treated with Pseurotin D at various concentrations (1–75 µM) for 24, 48, 72, and 96 hours.[8][9]

  • Apoptosis Analysis (Annexin V/PI Staining): The percentage of apoptotic cells was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry analysis. Pseurotin D was shown to induce apoptosis in a dose-dependent manner.[8]

  • Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after PI staining of permeabilized cells. Pseurotin D caused an arrest in the G2/M phase of the cell cycle.[8]

Western Blot Analysis of STAT Phosphorylation

This method was employed to investigate the mechanism of action of Pseurotin D, specifically its effect on the STAT signaling pathway.[4][12]

  • Cell Treatment and Lysis: Human T-cells were pre-treated with Pseurotin D (1–10 µM) for 15 minutes and then stimulated with IL-2 (10 ng/mL) for 30 minutes.[4][12] Cells were then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and STAT5 (Tyr694), as well as total STAT3 and STAT5. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Pseurotin D was found to inhibit the phosphorylation of both STAT3 and STAT5 in a dose-dependent manner.[4][12]

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental methodologies discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Yeast Halo Assay Workflow Yeast_Lawn Prepare Yeast Lawn (Wild-type & hof1Δ) Apply_Compound Apply this compound on Filter Disc Yeast_Lawn->Apply_Compound Incubate Incubate at 30°C Apply_Compound->Incubate Measure_Halo Measure Zone of Inhibition Incubate->Measure_Halo

Yeast Halo Assay Workflow for this compound.

G cluster_1 Pseurotin D's Effect on T-Cell Activation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Cytokine Production) Nucleus->Gene_Expression Pseurotin_D Pseurotin D Pseurotin_D->JAK Inhibits

Simplified Signaling Pathway of Pseurotin D in T-cells.

G cluster_2 Apoptosis Induction Workflow Cell_Culture Culture Leukemia Cells (MEC-1) Treatment Treat with Pseurotin D Cell_Culture->Treatment Staining Stain with Annexin V/PI Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Experimental Workflow for Apoptosis Assay.

Conclusion

The comparative analysis of this compound and Pseurotin D reveals two compounds with distinct and potentially valuable bioactivities. Pseurotin D emerges as a promising lead compound for the development of anti-inflammatory, immunomodulatory, and anti-cancer agents, with a partially elucidated mechanism of action involving the inhibition of the STAT signaling pathway. Its efficacy in both in vitro and in vivo models warrants further investigation.

In contrast, this compound's bioactivity profile is currently more narrowly defined, with its selective inhibition of a yeast mutant suggesting a specific molecular target related to cell division. While its inactivity in the zebrafish seizure model may temper expectations for certain neurological applications, its unique selectivity could be leveraged for the development of targeted therapies or as a chemical probe to study the function of the Hof1 protein and related cellular processes. Further research is necessary to fully explore the therapeutic potential of both of these intriguing natural products.

References

Validating the Selective Inhibition of Hof1 Deletion Strain by 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of 11-O-Methylpseurotin A as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ). Due to the early stage of research, this document focuses on the established genetic screening evidence and contrasts the anticipated effects of this compound with the known cellular consequences of HOF1 deletion.

Executive Summary

This compound, a fungal metabolite, has been identified as a selective inhibitor of a hof1Δ strain of Saccharomyces cerevisiae[1]. This discovery suggests a potential therapeutic or research application for this compound in targeting the intricate process of cytokinesis, the final stage of cell division. Hof1 is a crucial F-BAR domain-containing protein that plays a key role in coordinating actomyosin (B1167339) ring constriction and septum formation during yeast cytokinesis[2][3][4]. The validation of this compound as a direct Hof1 inhibitor is currently based on genetic screening assays rather than direct biochemical inhibition studies[1]. This guide will explore the experimental basis for this claim, detail the cellular function of Hof1, and provide a framework for understanding the potential of this compound as a chemical probe.

Comparison of Inhibitory Effects

While specific quantitative data from dose-response studies comparing the IC50 values of this compound on wild-type versus hof1Δ strains are not publicly available, the principle of selective inhibition implies a significantly lower concentration of the compound is required to inhibit the growth of the mutant strain. The expected outcome of such a comparative analysis is summarized in the representative data table below.

Table 1: Representative Quantitative Analysis of this compound Growth Inhibition

Yeast StrainGenotypeExpected IC50 (µM)Zone of Inhibition (mm) in Halo Assay (Representative)
Wild-Type (e.g., BY4741)HOF1> 100< 5
Hof1 Deletionhof1Δ< 10> 15

Note: The values presented in this table are representative and intended to illustrate the expected differential sensitivity. Actual experimental values may vary.

Hof1 Signaling Pathway and the Postulated Role of this compound

Hof1 acts as a scaffold protein at the bud neck in yeast, interacting with a multitude of proteins to ensure the fidelity of cytokinesis. Its function is tightly regulated throughout the cell cycle. A simplified representation of the Hof1 interaction network and the point of potential inhibition by this compound is depicted below. Deletion of HOF1 leads to defects in septum formation, highlighting its critical role in the final stages of cell division[4][5]. The selective inhibition by this compound in the hof1Δ strain suggests a synthetic lethal interaction, where the compound may target a parallel pathway that becomes essential for viability in the absence of Hof1.

Hof1_Signaling_Pathway cluster_cytoplasm Cytoplasm Actomyosin Ring Actomyosin Ring Septum Formation Septum Formation Actomyosin Ring->Septum Formation Septins Septins Hof1 Hof1 Hof1->Actomyosin Ring Hof1->Septins Myo1 Myo1 Hof1->Myo1 interacts Chs2 Chs2 Hof1->Chs2 regulates Myo1->Actomyosin Ring Chs2->Septum Formation This compound This compound Parallel Pathway Parallel Pathway This compound->Parallel Pathway inhibits Cell Viability Cell Viability Parallel Pathway->Cell Viability

Figure 1: Postulated Hof1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The validation of this compound's selective inhibition relies on robust and reproducible experimental methodologies.

Yeast Halo Assay for Selective Inhibition

This assay is a powerful and straightforward method to qualitatively and semi-quantitatively assess the selective growth inhibition of a yeast strain by a test compound.

Workflow:

Halo_Assay_Workflow A Prepare Yeast Lawns: - Wild-type (WT) - hof1Δ mutant B Apply Filter Discs Impregnated with This compound A->B C Incubate Plates (e.g., 30°C for 24-48h) B->C D Measure Zone of Inhibition C->D E Compare Halo Diameters (WT vs. hof1Δ) D->E

Figure 2: Experimental workflow for the yeast halo assay.

Methodology:

  • Yeast Strain Preparation: Grow wild-type and hof1Δ yeast strains in appropriate liquid media (e.g., YPD) overnight at 30°C with shaking.

  • Lawn Preparation: Spread a uniform lawn of each yeast culture onto separate solid agar (B569324) plates (e.g., YPD agar).

  • Compound Application: Aseptically place a sterile filter paper disc onto the center of each agar plate. Apply a known amount of this compound solution (dissolved in a suitable solvent like DMSO) to the filter disc. A solvent-only control should be included.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Measure the diameter of the clear zone of growth inhibition (the "halo") around the filter disc. A significantly larger halo on the hof1Δ plate compared to the wild-type plate indicates selective inhibition.

Liquid Growth Inhibition Assay (Microplate Format)

This method provides a more quantitative measure of growth inhibition and allows for the determination of IC50 values.

Methodology:

  • Strain and Compound Preparation: Grow yeast cultures as described above. Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well microplate.

  • Inoculation: Inoculate the wells containing the compound dilutions and control wells (medium with solvent only) with a standardized suspension of either wild-type or hof1Δ yeast cells.

  • Incubation and Monitoring: Incubate the microplate at 30°C with shaking in a microplate reader. Monitor the optical density (OD) at 600 nm at regular intervals for 24-48 hours to generate growth curves.

  • Data Analysis: Plot the growth curves for each concentration of the compound. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curves at a specific time point (e.g., 24 hours).

Conclusion

The selective inhibition of the hof1Δ yeast strain by this compound presents a compelling case for its further investigation as a chemical probe to dissect the complexities of cytokinesis. While the current evidence is primarily based on genetic screening, the significant difference in sensitivity between the wild-type and mutant strains strongly suggests a specific mode of action related to the Hof1 pathway. Future studies should focus on direct biochemical assays to determine if this compound directly targets a component of the cytokinesis machinery that becomes essential in the absence of Hof1, thereby elucidating the precise molecular mechanism underlying this selective inhibition. This knowledge will be invaluable for the development of novel antifungal agents and for a deeper understanding of the fundamental process of cell division.

References

Confirming the Mechanism of Action of 11-O-Methylpseurotin A in Yeast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-O-Methylpseurotin A and its potential mechanism of action in the model organism Saccharomyces cerevisiae. While comprehensive quantitative data on this compound remains limited in the public domain, existing evidence points towards a specific mode of action related to cytokinesis. This document summarizes the available data, compares it with known antifungal agents, and provides detailed experimental protocols to facilitate further investigation into its precise molecular target.

Executive Summary

This compound, a derivative of the fungal secondary metabolite Pseurotin A, has demonstrated a unique selective inhibitory effect on a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is a crucial protein involved in the coordination of actomyosin (B1167339) ring constriction and septum formation during cytokinesis. This finding strongly suggests that this compound's primary mechanism of action in yeast is the disruption of this essential final stage of cell division. In contrast, its parent compound, Pseurotin A, is primarily reported to act as a competitive inhibitor of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis.[1] This guide will explore the implications of the selective activity of this compound and provide a framework for its further characterization alongside established inhibitors of cytokinesis and chitin synthesis.

Data Presentation: A Comparative Overview

Due to the nascent stage of research into this compound, direct quantitative comparisons of its antifungal potency (e.g., Minimum Inhibitory Concentrations - MICs) are not yet available. The following table summarizes the known effects of this compound and compares them with well-characterized inhibitors of related cellular processes in fungi. This comparison, while not direct, provides a valuable context for designing experiments to elucidate the precise mechanism of this compound.

CompoundPutative Target/Mechanism in YeastOrganismAssay TypeResultCitation
This compound Cytokinesis (via Hof1-related pathway) Saccharomyces cerevisiae Growth Inhibition Selective inhibition of hof1Δ mutant [1]
Pseurotin AChitin Synthase InhibitionFungiEnzyme InhibitionCompetitive inhibitor[1]
Nikkomycin (B1203212) ZChitin Synthase (Chs1, Chs2, Chs3) InhibitionCandida albicansEnzyme Inhibition (IC50)Chs1: 15µM, Chs2: 0.8µM, Chs3: 13µM[2]
Polyoxin (B77205) DChitin Synthase InhibitionSaccharomyces cerevisiaeGrowth InhibitionEffective at 0.1 to 1 mg/ml[3][4]
Latrunculin AActin Depolymerization (disrupts actomyosin ring)Saccharomyces cerevisiaeGrowth InhibitionEffective at low µM concentrations[5][6]
Benomyl (B1667996)Microtubule Depolymerization (affects mitotic spindle)Saccharomyces cerevisiaeGrowth InhibitionIC50 of 5 µM in HeLa cells[7]

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Yeast Cell Viability Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) and assesses the viability of yeast cells upon exposure to the test compound.

Materials:

  • Saccharomyces cerevisiae strains (Wild-Type and hof1Δ mutant)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (30°C)

  • Trypan Blue solution (0.4%) or Methylene Blue solution

  • Hemocytometer and microscope

Procedure:

  • Inoculum Preparation: Culture yeast strains in YPD broth overnight at 30°C. Dilute the overnight culture in fresh YPD to an OD600 of 0.1.

  • Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of this compound in YPD. Include a solvent control (DMSO) and a no-drug control.

  • Inoculation: Add the diluted yeast suspension to each well to a final OD600 of 0.001.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination: Measure the OD600 of each well using a plate reader. The MIC is the lowest concentration of the compound that inhibits visible growth.

  • Cell Viability Staining:

    • Take an aliquot of cells from wells with compound concentrations at and above the MIC.

    • Mix the cell suspension with an equal volume of Trypan Blue or Methylene Blue solution.

    • Incubate for 5 minutes at room temperature.

    • Load the stained cell suspension onto a hemocytometer.

    • Count the number of stained (dead) and unstained (live) cells under a microscope to determine the percentage of viability.

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This assay measures the enzymatic activity of chitin synthase in the presence and absence of the test compound.

Materials:

  • Yeast cell lysate containing chitin synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)

  • Wheat Germ Agglutinin (WGA) coated 96-well plates

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from Saccharomyces cerevisiae.

  • Inhibitor Incubation: Add the enzyme extract to the WGA-coated wells containing various concentrations of this compound or a known inhibitor (e.g., Nikkomycin Z). Include a no-inhibitor control.

  • Reaction Initiation: Start the enzymatic reaction by adding UDP-GlcNAc to each well.

  • Incubation: Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP conjugate to each well and incubate.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate. A blue color will develop in proportion to the amount of synthesized chitin.

    • Stop the reaction with the stop solution (color changes to yellow).

  • Quantification: Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance in the presence of the compound indicates inhibition of chitin synthase activity.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_mitosis Mitotic Exit cluster_cytokinesis Cytokinesis cluster_compound Proposed Inhibition Mitotic_Exit_Network Mitotic Exit Network (MEN) Cdc14 Cdc14 Phosphatase Mitotic_Exit_Network->Cdc14 activates Hof1 Hof1 Cdc14->Hof1 dephosphorylates Actomyosin_Ring Actomyosin Ring (Myo1) Primary_Septum Primary Septum Formation Actomyosin_Ring->Primary_Septum Septin_Ring Septin Ring Hof1->Actomyosin_Ring couples constriction to Chs2 Chitin Synthase II (Chs2) Hof1->Chs2 interacts with Chs2->Primary_Septum synthesizes Methylpseurotin_A This compound Methylpseurotin_A->Hof1 Inhibits?

Caption: Proposed signaling pathway of cytokinesis in S. cerevisiae and the potential target of this compound.

Experimental Workflow Diagram

G cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_outcomes Expected Outcomes Hypothesis This compound inhibits cytokinesis via Hof1 Yeast_Strains Prepare Yeast Strains: - Wild-Type - hof1Δ mutant Hypothesis->Yeast_Strains Chitin_Assay In Vitro Chitin Synthase Assay Hypothesis->Chitin_Assay MIC_Assay Perform Broth Microdilution Assay Yeast_Strains->MIC_Assay Microscopy Microscopic Analysis of Cell Morphology Yeast_Strains->Microscopy Outcome1 Selective growth inhibition of hof1Δ strain MIC_Assay->Outcome1 Outcome2 Phenotypes indicative of cytokinesis defects (e.g., cell chains, abnormal septa) Microscopy->Outcome2 Outcome3 No direct inhibition of chitin synthase activity Chitin_Assay->Outcome3 Conclusion Confirmation of Mechanism Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Caption: Experimental workflow for confirming the mechanism of action of this compound in yeast.

Logical Relationship Diagram

G cluster_observation Primary Observation cluster_knowledge Established Knowledge cluster_inference Inference cluster_conclusion Conclusion Observation This compound selectively inhibits growth of hof1Δ yeast Inference1 The compound's target is likely within the Hof1-mediated pathway. Observation->Inference1 Inference2 The mechanism is likely distinct from direct, broad-spectrum chitin synthase inhibition. Observation->Inference2 Hof1_Function Hof1 is essential for cytokinesis, linking actomyosin ring constriction to septum formation. Hof1_Function->Inference1 Hof1_Interactions Hof1 interacts with Myo1 (actomyosin ring) and Chs2 (chitin synthase II). Hof1_Interactions->Inference1 Conclusion Proposed Mechanism: Disruption of Cytokinesis Inference1->Conclusion Inference2->Conclusion

Caption: Logical framework for deducing the mechanism of action of this compound.

References

Unraveling the Cellular Specificity of 11-O-Methylpseurotin A: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal metabolite 11-O-Methylpseurotin A, a derivative of the well-studied Pseurotin (B1257602) A, has garnered interest for its selective bioactivity. However, a comprehensive understanding of its off-target effects is crucial for its development as a potential therapeutic agent or chemical probe. This guide provides a comparative analysis of the known cellular effects of this compound and its parent compound, Pseurotin A, to infer potential off-target liabilities and guide future research. Due to the limited publicly available data on the off-target profile of this compound, this comparison leverages the more extensive research on Pseurotin A to highlight potential areas of investigation.

Primary Target and Known Bioactivity

This compound has been identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting its primary mechanism of action may involve the regulation of cytokinesis. Hof1p is a key protein in the budding yeast that coordinates the assembly and contraction of the actomyosin (B1167339) ring during cell division. In contrast, Pseurotin A has been characterized as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion and its interaction with the low-density lipoprotein receptor (LDLR).[1][2] Additionally, Pseurotin A is a known inhibitor of chitin (B13524) synthase, a critical enzyme in fungal cell wall synthesis.

Comparative Analysis of Potential Off-Target Effects

While direct, quantitative off-target data for this compound is scarce, the structural similarity to Pseurotin A allows for an informed inference of potential off-target interactions. The following table summarizes the known activities of Pseurotin A, which represent potential off-target activities for this compound that warrant experimental investigation.

Target/PathwayPseurotin A ActivityPotential Implication for this compoundKey Cellular Process
PCSK9-LDLR Interaction Dual inhibitor of PCSK9 secretion and LDLR binding[1][2]Potential for modulation of cholesterol metabolism.Cholesterol Homeostasis
Chitin Synthase Competitive inhibitorPotential for antifungal activity.Fungal Cell Wall Synthesis
JAK/STAT Pathway Inhibition of STAT3 phosphorylation[3]Potential for anti-inflammatory and immunomodulatory effects.Cytokine Signaling, Inflammation
MAPK Pathway (ERK, p38, JNK) Suppression of RANKL-induced activation[4]Potential for effects on cell proliferation, differentiation, and apoptosis.Signal Transduction
NF-κB Pathway Suppression of RANKL-induced activation[4]Potential for anti-inflammatory and anti-cancer effects.Inflammation, Immunity, Cell Survival
Reactive Oxygen Species (ROS) Suppression of intracellular ROS levels[4]Potential for antioxidant effects.Oxidative Stress Response

Experimental Protocols for Off-Target Profiling

To rigorously assess the off-target effects of this compound, a multi-pronged approach employing a combination of in vitro and cell-based assays is recommended.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired final concentrations.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using a radiometric (³³P-ATP) or fluorescence-based method.

  • Procedure:

    • Incubate the kinase, appropriate substrate, and ATP with varying concentrations of this compound.

    • Include a positive control inhibitor for each kinase and a DMSO vehicle control.

    • Measure the kinase activity after a defined incubation period.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of the test compound. For active compounds, determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293, HepG2) to ~80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge: Heat aliquots of the cell lysate from both treated and untreated samples across a range of temperatures.

  • Protein Extraction: After heating, centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Phenotypic Screening and High-Content Imaging

Objective: To assess the effects of this compound on various cellular phenotypes.

Methodology:

  • Cell Plating: Seed various human cell lines in multi-well plates suitable for imaging.

  • Compound Treatment: Treat the cells with a concentration range of this compound.

  • Staining: After a defined incubation period, fix the cells and stain with a panel of fluorescent dyes to visualize different cellular components and processes (e.g., DAPI for nuclei, phalloidin (B8060827) for actin cytoskeleton, MitoTracker for mitochondria, and antibodies for specific pathway markers like phospho-STAT3).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various cellular features, such as cell number, nuclear morphology, cytoskeletal organization, and protein localization.

Visualizing Signaling Pathways and Experimental Workflows

G cluster_PseurotinA Pseurotin A Known Signaling PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Cholesterol Cholesterol Homeostasis LDLR->Cholesterol RANKL RANKL RANK RANK RANKL->RANK MAPK MAPK (ERK, p38, JNK) RANK->MAPK NFkB NF-κB RANK->NFkB ROS ROS RANK->ROS Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR STAT STAT CytokineR->STAT PseurotinA Pseurotin A PseurotinA->PCSK9 Inhibits secretion PseurotinA->LDLR Prevents degradation PseurotinA->MAPK PseurotinA->NFkB PseurotinA->STAT PseurotinA->ROS

Caption: Known signaling pathways modulated by Pseurotin A.

G cluster_Workflow Experimental Workflow for Off-Target Profiling Compound This compound KinaseScreen Kinase Panel Screen (>400 kinases) Compound->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA PhenotypicScreen Phenotypic Screening (High-Content Imaging) Compound->PhenotypicScreen KinaseHits Identify Inhibited Kinases (IC50 determination) KinaseScreen->KinaseHits DirectTargets Identify Direct Binding Partners CETSA->DirectTargets CellularEffects Quantify Cellular Phenotypes PhenotypicScreen->CellularEffects

Caption: Proposed workflow for off-target profiling.

Conclusion and Future Directions

The available evidence suggests that this compound may have a more specific primary target related to cell division compared to its parent compound, Pseurotin A. However, the potential for off-target effects on pathways modulated by Pseurotin A, such as JAK/STAT and MAPK signaling, cannot be discounted and requires thorough investigation. The experimental protocols outlined in this guide provide a roadmap for a comprehensive evaluation of the off-target profile of this compound. A systematic and unbiased approach to off-target identification will be critical to validating its selectivity and advancing its potential as a valuable research tool or therapeutic lead. Future studies should focus on generating robust, quantitative data to enable a direct comparison with Pseurotin A and other relevant compounds, thereby providing a clearer understanding of the structure-activity relationship within the pseurotin family of natural products.

References

Comparative Antifungal Activity of Pseurotin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antifungal potential of pseurotin (B1257602) A and its derivatives, detailing their mechanism of action, supported by available experimental data.

Pseurotin A, a fungal secondary metabolite, and its synthetic and semi-synthetic derivatives have garnered interest within the scientific community for their potential as antifungal agents. This guide provides an objective comparison of the antifungal activity of various pseurotin derivatives, summarizing key experimental findings to aid researchers, scientists, and drug development professionals in this field. While research is ongoing, this document compiles the current understanding of their efficacy and mode of action.

Quantitative Antifungal Activity

The antifungal efficacy of pseurotin derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for pseurotin A and some of its derivatives against various fungal and bacterial species. It is important to note that comprehensive, directly comparable antifungal data for a wide range of pseurotin derivatives against pathogenic fungi remains limited in publicly accessible literature.

CompoundTarget OrganismMIC (µg/mL)Noteworthy Effects
Pseurotin ABacillus cereus64Antibacterial activity.[1][2]
Pseurotin AShigella shiga64Antibacterial activity.[1][2]
Pseurotin ACandida albicans-Moderate activity reported.[2]
11-O-methylpseurotin ASaccharomyces cerevisiae (Hof1 deletion strain)-Selective inhibition observed.[1]
Compound 153 (Pseurotin derivative)Candida albicans-Activity reported; marked synergistic action with fluconazole (B54011) and clotrimazole.[2]
SynerazolCandida albicans-Active against C. albicans and other fungi; shows marked synergistic activity with azole-type antifungal agents.[3]

Further research is required to establish a comprehensive antifungal profile for a broader range of pseurotin derivatives against clinically relevant fungal pathogens.

Mechanism of Action: Inhibition of Chitin (B13524) Synthase

The primary proposed antifungal mechanism of pseurotin A and its derivatives is the inhibition of chitin synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall.[4] Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural support and protecting the cell from osmotic stress. By inhibiting chitin synthase, pseurotin derivatives disrupt cell wall synthesis, leading to cell wall stress, osmotic instability, and ultimately, fungal cell death.[5]

The inhibition of chitin synthase triggers a compensatory response in the fungus, activating the Cell Wall Integrity (CWI) signaling pathway. This pathway attempts to repair the cell wall damage by upregulating the expression of other cell wall-related genes. However, the sustained inhibition of chitin synthesis by pseurotins can overwhelm these repair mechanisms.

Pseurotin Antifungal Mechanism Proposed Antifungal Mechanism of Pseurotin Derivatives Pseurotin Pseurotin Derivatives ChitinSynthase Chitin Synthase Pseurotin->ChitinSynthase Inhibition Chitin Chitin ChitinSynthase->Chitin Polymerization Disruption Cell Wall Disruption ChitinSynthase->Disruption UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->ChitinSynthase Substrate CellWall Fungal Cell Wall Synthesis Chitin->CellWall CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Disruption->CWI_Pathway Triggers CellDeath Fungal Cell Death Disruption->CellDeath Leads to

Caption: Pseurotin derivatives inhibit chitin synthase, disrupting fungal cell wall synthesis and leading to cell death.

Experimental Protocols

The determination of the antifungal activity of pseurotin derivatives relies on standardized experimental protocols. The following is a detailed methodology for the commonly used broth microdilution method for antifungal susceptibility testing.

Broth Microdilution Antifungal Susceptibility Testing

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Preparation of Antifungal Stock Solution:

  • The pseurotin derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.

  • Serial dilutions of the stock solution are then prepared in a liquid growth medium, typically RPMI-1640 medium buffered with MOPS.

2. Inoculum Preparation:

  • The fungal strain to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • A suspension of fungal cells (spores or yeast cells) is prepared in sterile saline or water and its density is adjusted to a standard concentration using a spectrophotometer or hemocytometer. This standardized suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

3. Assay Procedure:

  • A 96-well microtiter plate is used for the assay. Each well is filled with a specific concentration of the antifungal agent diluted in the growth medium.

  • A standardized volume of the fungal inoculum is added to each well.

  • Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).

  • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

4. Determination of MIC:

  • After incubation, the microtiter plate is examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antifungal Stock Solution serial_dilution Serial Dilution in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

References

In Vivo Therapeutic Potential of 11-O-Methylpseurotin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of 11-O-Methylpseurotin A. Due to the limited availability of in vivo data for this compound, this document leverages experimental data from its close structural analogs, Pseurotin A and Pseurotin D, to provide a comprehensive overview of the potential therapeutic applications and biological activities of this class of compounds.

Executive Summary

This compound is a fungal metabolite with demonstrated in vitro bioactivity, specifically the selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation.[1][2] However, its in vivo efficacy remains largely unexplored. A preliminary study in a larval zebrafish model for antiseizure activity showed this compound to be inactive. In contrast, its parent compound, Pseurotin A, and the related analog, Pseurotin D, have shown promising therapeutic potential in various in vivo models, including osteoporosis, hepatocellular carcinoma, and inflammation.[3] The biological activities of these pseurotins are often attributed to their modulation of key signaling pathways, such as the STAT pathway.[3] This guide synthesizes the available data to offer a comparative perspective on the potential of this compound.

Comparative In Vivo Efficacy of Pseurotin Derivatives

The following table summarizes the key in vivo studies conducted on Pseurotin A and Pseurotin D, which can serve as a reference for predicting the potential therapeutic avenues for this compound.

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss by inhibiting osteoclastogenesis and suppressing reactive oxygen species.[2][4]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.[5][6][7]
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines.[8][9]

Quantitative Data Summary

The following tables present a summary of the quantitative data from the in vivo studies of Pseurotin A, providing insights into its dose-dependent efficacy.

Table 1: Effect of Pseurotin A on Bone Microstructure in Ovariectomized (OVX) Mice [10]

Treatment GroupBone Volume/Tissue Volume (BV/TV, %)Trabecular Number (Tb.N, 1/mm)Connectivity Density (Conn.D, 1/mm³)Trabecular Thickness (Tb.Th, mm)
Sham12.5 ± 1.53.5 ± 0.460 ± 80.035 ± 0.004
OVX5.8 ± 1.21.8 ± 0.330 ± 60.033 ± 0.003
OVX + Pseurotin A (5 mg/kg)10.2 ± 1.8 3.1 ± 0.552 ± 7**0.034 ± 0.004

*Data are presented as mean ± SD. *P<0.01 relative to the OVX group.

Table 2: Effect of n-Butanol Extract of Aspergillus fumigatus (Containing Pseurotin A) on Liver Function Markers in a Rat Model of Hepatocellular Carcinoma [7]

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)
Control35.2 ± 2.145.8 ± 3.2110.5 ± 8.5
DEN + CCl₄120.5 ± 9.8155.2 ± 12.1280.4 ± 20.1
DEN + CCl₄ + nBE-AF (1/20 LD₅₀)85.1 ± 6.5110.8 ± 9.5210.2 ± 15.8*
DEN + CCl₄ + nBE-AF (1/10 LD₅₀)60.3 ± 5.2 80.4 ± 7.1160.7 ± 12.3**

*Data are presented as mean ± SD. *P<0.05, *P<0.01 relative to the DEN + CCl₄ group. nBE-AF: n-butanol extract of A. fumigatus; DEN: Diethylnitrosamine; CCl₄: Carbon tetrachloride; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Pseurotin A and D are believed to be mediated through the modulation of specific signaling pathways. The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for in vivo validation.

Pseurotin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines, Cell cycle regulators) STAT_dimer->Gene_Expression Translocates to nucleus and regulates transcription Pseurotin Pseurotin A / D Pseurotin->STAT Inhibits Phosphorylation STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor In_Vivo_Workflow cluster_endpoint Endpoint Analyses Disease_Model Disease Model Induction (e.g., OVX, DEN/CCl₄, Ovalbumin) Treatment Treatment Administration (Pseurotin Derivative or Vehicle) Disease_Model->Treatment Monitoring Monitoring of Animal Health and Disease Progression Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis Histopathology Histopathology Endpoint_Analysis->Histopathology Biochemical_Assays Biochemical Assays (e.g., Serum markers) Endpoint_Analysis->Biochemical_Assays Gene_Expression Gene/Protein Expression (e.g., qPCR, Western Blot) Endpoint_Analysis->Gene_Expression Imaging Imaging (e.g., micro-CT) Endpoint_Analysis->Imaging

References

Pseurotin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseurotin (B1257602) A, a fungal metabolite characterized by a unique spirocyclic γ-lactam core, has garnered significant attention for its diverse biological activities, including immunosuppressive, anti-angiogenic, and anticancer effects.[1][2] Structure-activity relationship (SAR) studies of pseurotin and its analogues are crucial for optimizing its therapeutic potential by enhancing potency and selectivity. This guide provides a comparative analysis of key pseurotin analogues, summarizing their biological activities with supporting quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Structure and Sites of Modification

The pseurotin scaffold features a highly substituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione ring system.[3] Modifications at various positions of this core and its side chain have led to the discovery of analogues with altered biological profiles. These studies are essential for developing new derivatives with improved therapeutic properties.

G cluster_pseurotin General Structure of Pseurotin cluster_modifications Key Modification Sites pseurotin pseurotin R1 C10 Position pseurotin->R1 Deoxygenation R2 Side Chain pseurotin->R2 Epoxidation, Reduction R3 Aromatic Ring pseurotin->R3 Fluorination

Figure 1: General chemical structure of pseurotin A with key sites for analogue modification.

Comparative Biological Activity of Pseurotin Analogues

The biological activities of pseurotin analogues vary significantly with structural modifications. Key activities investigated include inhibition of Immunoglobulin E (IgE) production, cytotoxicity against cancer cell lines, and anti-angiogenic effects.

Analogue NameStructural ModificationBiological ActivityQuantitative Data (IC50)
Pseurotin A Parent CompoundIgE Production Inhibition3.6 µM[4]
Cytotoxicity (HepG2)22.2 µg/mL (~51.4 µM)[5]
PCSK9 Secretion Inhibition (HepG2)1.20 µM[6][7]
Pseurotin D Isomer of Pseurotin AMore potent than Pseurotin A in some assays[4]Cytotoxicity (MEC-1 leukemia) ~23 µM[8]
10-deoxypseurotin A Deoxygenation at C10Potent IgE Production Inhibition0.066 µM[4]
Synerazol Natural AnalogueIgE Production Inhibition0.26 µM[4]
19-Fluorosynerazol Fluorination of SynerazolPotent Cytotoxicity & Anti-angiogenicMore potent than Synerazol[4][9]

Key Signaling Pathways

Pseurotin and its analogues exert their effects by modulating key cellular signaling pathways. Two prominent pathways are the JAK/STAT pathway, involved in immune responses, and the PCSK9-LDLR pathway, which regulates cholesterol metabolism and has implications in cancer.

JAK/STAT Signaling Pathway

Pseurotins have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3, STAT5, and STAT6.[10][11] This inhibition disrupts downstream signaling cascades that are crucial for lymphocyte proliferation and differentiation, providing a mechanism for the observed immunosuppressive and anti-inflammatory effects.[2][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation JAK->CytokineReceptor 3. Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Gene Target Gene Transcription STAT_active->Gene 6. Nuclear Translocation Pseurotin Pseurotin Analogues Pseurotin->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Figure 2: Pseurotin analogues inhibit the JAK/STAT signaling pathway.
PCSK9-LDLR Interaction Pathway

Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), both by suppressing its expression and by blocking its protein-protein interaction with the low-density lipoprotein receptor (LDLR).[6][7][12] By preventing PCSK9-mediated degradation of LDLR, Pseurotin A increases LDLR levels, which has therapeutic implications for hypercholesterolemia and certain cancers that rely on this axis for progression.[13]

PCSK9_Pathway cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR 3. Binding LDL LDL LDL->LDLR 1. Binding PseurotinA Pseurotin A PseurotinA->PCSK9 Inhibits Interaction PCSK9_synthesis PCSK9 Synthesis PseurotinA->PCSK9_synthesis Suppresses Expression Endosome Endosome LDLR->Endosome 2. Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome 4. Degradation Pathway Recycling LDLR Recycling Endosome->Recycling LDLR returns to membrane Recycling->LDLR

Figure 3: Pseurotin A inhibits the PCSK9-LDLR pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of the biological activities of pseurotin analogues.

IgE Production Inhibition Assay

This assay evaluates the ability of compounds to inhibit the production of IgE from B cells, a key event in allergic responses.[10]

  • Cell Culture: Murine splenic B cells are purified and cultured.

  • Stimulation: B cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 µg/mL) and Interleukin-4 (IL-4) (e.g., 50 ng/mL) to induce IgE class switching and production.[2][14]

  • Treatment: Pseurotin analogues are dissolved (e.g., in DMSO) and added to the cell cultures at various concentrations at the time of stimulation.

  • Incubation: The cells are incubated for a period of 4 to 7 days to allow for IgE secretion.[2][14]

  • Quantification: The concentration of IgE in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of the analogue that inhibits 50% of IgE production, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[15]

  • Cell Seeding: Cancer cells (e.g., HepG2, MEC-1) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the pseurotin analogues for a specified duration (e.g., 24, 48, or 72 hours).[6][8]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) is added to each well.[15]

  • Incubation: The plates are incubated for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][15]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[6][15]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-Angiogenic Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to study angiogenesis and to evaluate the pro- or anti-angiogenic effects of various compounds.[1][16]

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the chorioallantoic membrane (CAM).

  • Compound Application: On embryonic day 6 or 7, a sterilized filter paper disc or a carrier sponge containing the test compound (pseurotin analogue) is placed on the CAM.[3]

  • Incubation: The eggs are returned to the incubator for an additional 1-3 days.[16]

  • Observation and Imaging: The CAM is observed and photographed under a stereomicroscope.

  • Quantification: The anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessel branch points or the overall vascular density in the treated area compared to a vehicle control.[3]

Conclusion

The study of pseurotin analogues has revealed critical structural features that govern their biological activity. Deoxygenation at the C10 position significantly enhances IgE inhibitory potency, while fluorination of the aromatic ring can increase cytotoxicity. Naturally occurring isomers like Pseurotin D also exhibit distinct and sometimes more potent activities than Pseurotin A. The elucidation of their inhibitory mechanisms on pathways such as JAK/STAT and PCSK9-LDLR opens new avenues for therapeutic intervention in immunology, oncology, and metabolic diseases. Future research should focus on the synthesis of novel analogues with improved pharmacokinetic profiles and target specificity, guided by the SAR principles outlined in this guide. The use of standardized and detailed experimental protocols will be paramount in ensuring the comparability and reliability of data across different studies, accelerating the translation of these promising compounds into clinical candidates.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 11-O-Methylpseurotin A, a potent fungal metabolite, are critical for ensuring laboratory safety and research integrity. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

This compound, an azaspiro-heterocyclic compound, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute Aquatic Toxicity, Category 1 and Chronic Aquatic Toxicity, Category 1)[1]. Due to its biological activity and potential hazards, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when handling the solid compound or preparing solutions.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable gloves (e.g., Nitrile rubber, 0.4 mm or thicker)[2][3]. Double-gloving is recommended.To prevent skin contact. Some diazaspiro compounds can be harmful if they come into contact with the skin[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat A clean, buttoned lab coat.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.Inhalation of dust or vapors may cause respiratory tract irritation[1].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the chemical name and hazard pictograms.

  • Keep a minimal amount of the compound in the laboratory.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound, including weighing and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure[4][5].

  • Use a dedicated set of spatulas and weighing papers.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are securely closed when not in use.

3. Spill Management:

  • In the event of a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can manage the cleanup.

  • Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill[1].

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled waste container[1].

  • Clean the spill area with a suitable decontaminating solution[1].

  • For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team[1].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high aquatic toxicity[1].

Waste StreamDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a sealed and labeled container.
Aqueous Waste Containing the Compound Collect in a clearly labeled, sealed hazardous waste container. Due to its high aquatic toxicity, it must not be poured down the drain.

All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Prepare Stock Solution C->D E Securely Cap and Store Solution D->E F Clean Work Area E->F G Dispose of Contaminated Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.